physicochemical properties of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole , structured for application scientists and drug discovery researchers. Exe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole , structured for application scientists and drug discovery researchers.
Executive Summary
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) is a functionalized heterocyclic scaffold integrating a nitro-substituted pyrazole core with a flexible phenoxypropyl linker.[1] This molecular architecture balances the electron-deficient character of the nitropyrazole—often utilized for its bioisosteric potential to carboxylic acids or amides—with the lipophilic, protein-binding capability of the phenoxypropyl tail.
Primary applications for this compound class include use as an intermediate in the synthesis of Monoamine Oxidase (MAO) inhibitors , antimicrobial agents , and high-energy density materials . Its physicochemical profile suggests favorable membrane permeability (LogP ~2.26) while maintaining sufficient polarity for receptor interaction.
Molecular Architecture & Electronic Properties
The molecule consists of three distinct pharmacophoric domains:
The 3-Nitropyrazole Head: Acts as a hydrogen bond acceptor and an electron-withdrawing core. The nitro group at position 3 significantly lowers the pKa of the pyrazole ring system compared to unsubstituted analogs, though N-alkylation removes the acidic proton.
The Propyl Linker: A three-carbon spacer that provides rotational freedom, allowing the two aromatic systems to adopt an induced-fit conformation within a binding pocket.
The Phenoxy Tail: A hydrophobic anchor that modulates LogP and enhances non-covalent π-stacking interactions.
Key Physicochemical Data
Property
Value
Source/Method
Molecular Formula
C₁₂H₁₃N₃O₃
Stoichiometry
Molecular Weight
247.25 g/mol
Calculated
Exact Mass
247.0957
High-Res MS
LogP (Predicted)
2.26 ± 0.4
XLogP3 / ChemScene
TPSA
70.19 Ų
Topological Polar Surface Area
H-Bond Acceptors
5
N, O atoms
H-Bond Donors
0
Alkylated Nitrogen
Rotatable Bonds
6
Linker flexibility
Physical State
Solid (Pale Yellow)
Analogous Nitropyrazoles
Synthesis & Regiochemistry (Protocol)
A critical challenge in synthesizing N-substituted nitropyrazoles is regioselectivity . The tautomeric nature of 3-nitropyrazole (equilibrium between 3-nitro and 5-nitro forms) means alkylation can yield two isomers:
1-alkyl-3-nitropyrazole (Target) : Generally favored due to steric avoidance of the nitro group.
1-alkyl-5-nitropyrazole (Isomer) : Often a minor byproduct, formed if the alkylating agent is small or conditions favor the thermodynamic product.
Validated Synthetic Workflow
The following protocol outlines the standard alkylation strategy.
Activation: Dissolve 3-nitropyrazole in anhydrous DMF. Add
and stir at RT for 30 min to generate the pyrazolate anion.
Alkylation: Add 1-bromo-3-phenoxypropane dropwise. Heat the mixture to 60–80°C for 4–6 hours.
Quench: Pour the reaction mixture into ice-water. The product typically precipitates.
Purification: If a mixture of isomers forms, separate via silica gel column chromatography (Hexane/EtOAc gradient). The 3-nitro isomer usually elutes second due to higher polarity compared to the sterically shielded 5-nitro isomer.
Synthesis Logic Diagram
Analytical Characterization
To validate the identity of the compound, the following spectral "fingerprints" are required.
Nuclear Magnetic Resonance (NMR)[5][6]
¹H NMR (DMSO-d₆):
Pyrazole Ring: Two doublets around
8.0 ppm and 7.0 ppm ( Hz). The chemical shift of the proton adjacent to the nitro group will be deshielded.
Linker (
):
Triplet at
~4.3 ppm ().
Triplet at
~4.0 ppm ().
Multiplet at
~2.3 ppm (Central ).
Phenoxy Group: Multiplets in the aromatic region (
6.9–7.4 ppm).
Mass Spectrometry (MS)[6]
Ionization: ESI+ (Electrospray Ionization).
Parent Ion:
.
Fragmentation: Expect loss of the nitro group (
) or cleavage of the ether linkage ( bond rupture).
Solubility & Stability Profile
Lipophilicity (LogP)
With a calculated LogP of 2.26 , this compound falls within the "sweet spot" for oral bioavailability (Lipinski’s Rule of 5). It is sufficiently lipophilic to cross cell membranes but soluble enough for formulation in semi-polar vehicles.
Solubility Matrix
High Solubility: DMSO, DMF, Acetone, Ethyl Acetate.
Low Solubility: Water (Hydrophobic tail limits aqueous solubility; expected
mg/mL without co-solvents).
Stability Considerations
Hydrolysis: The ether linkage is stable under neutral and basic conditions but may cleave under strong acidic conditions at high temperatures.
Photostability: Nitro-aromatics can be sensitive to UV light (photoreduction). Store in amber vials.
Thermal: Pyrazoles are generally thermally stable, but the nitro group introduces decomposition risks >200°C.
Physicochemical Workflow Diagram
Biological Context & Applications[5][6][7][8][9]
While this specific molecule is often an intermediate, its structural motifs suggest specific biological interactions:
Enzyme Inhibition: The 3-nitropyrazole moiety mimics the transition state of certain hydrolytic enzymes.
Linker Function: The phenoxypropyl chain is a classic "linker" used to reach hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B) or Cyclooxygenase (COX) .
Antimicrobial Activity: Nitropyrazoles have demonstrated broad-spectrum activity against Gram-positive bacteria.
Researcher's Note: When designing assays, dissolve the compound in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into the assay buffer. Ensure the final DMSO concentration is <1% to avoid solvent effects.
References
ChemScene. (2025). Product Data: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS 1240568-18-6).[1] Retrieved from [1]
PubChem. (2025).[2] Compound Summary: 3-Nitropyrazole.[3][2][4][5][6][7] National Library of Medicine. Retrieved from
MDPI. (2025). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.[1][3][2][4][5][6][7][8] Retrieved from
Organic Chemistry Portal. (2025). Synthesis of Pyrazoles.[1][3][4][5][8] Retrieved from
Sigma-Aldrich. (2025). 3-Nitro-1H-pyrazole Product Specification. Retrieved from
Technical Whitepaper: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole – Synthesis, Physicochemical Properties, and Application in Kinase Inhibitor Discovery
Executive Summary In modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on versatile, functionally dense building blocks. 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on versatile, functionally dense building blocks. 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) serves as a critical intermediate in the synthesis of aminopyrazole-based pharmacophores. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physical chemistry and benchtop execution. This whitepaper details the compound's physicochemical profile, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its downstream application in drug discovery.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems. The 3-phenoxypropyl chain provides a flexible, lipophilic tail capable of occupying deep hydrophobic pockets in target proteins, while the nitro-pyrazole core serves as a masked amine for late-stage functionalization[1].
Table 1: Physicochemical and Structural Properties
Provides conformational flexibility for induced-fit binding in kinase active sites.
Mechanistic Foundations of N-Alkylation Regioselectivity
The synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is achieved via the N-alkylation of 3-nitropyrazole. However, pyrazoles exist as tautomeric mixtures, presenting a regiochemical challenge: alkylation can occur at either the N1 or N2 position.
Causality of Regioselectivity:
The electron-withdrawing nature of the nitro group at the C3 position fundamentally alters the electron density of the pyrazole ring. It inductively deactivates the adjacent N2 nitrogen, rendering it less nucleophilic. Furthermore, the steric bulk of the nitro group hinders electrophilic attack at N2. Consequently, when the pyrazolate anion is formed under basic conditions, alkylation is strongly directed toward the N1 position[4],[5].
Fig 1: Regioselective N-alkylation pathway of 3-nitropyrazole favoring the N1-substituted major product.
Experimental Methodology: Synthesis and Isolation
To ensure reproducibility, the following protocol is designed as a self-validating system . Every reagent choice is grounded in physical chemistry principles.
Protocol A: Regioselective N-Alkylation
Rationale for Base (K₂CO₃): A mild, heterogeneous base prevents the over-deprotonation and side reactions often observed with stronger bases like NaH. It favors the thermodynamic formation of the pyrazolate anion[1].
Rationale for Solvent (DMF): The high dielectric constant of polar aprotic DMF solvates the potassium cation, leaving a highly reactive, "naked" pyrazolate anion for the Sₙ2 displacement.
Step-by-Step Workflow:
Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M).
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at ambient temperature for 30 minutes.
Electrophilic Addition: Add 1-bromo-3-phenoxypropane (1.1 eq) dropwise. The slight excess ensures complete consumption of the pyrazole core.
Heating: Elevate the temperature to 60 °C and stir for 12 hours.
Validation Checkpoint: Quench a 10 µL reaction aliquot in H₂O/MeCN and analyze via LC-MS. The target mass [M+H]+ = 248.1 must be the dominant peak. The disappearance of the 3-nitropyrazole peak ([M+H]+ = 114.0) confirms reaction completion.
Workup: Cool to room temperature. Quench with ice-cold distilled water (3x volume of DMF) to precipitate the product. Partition the mixture into Ethyl Acetate (EtOAc).
Washing: Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF, followed by a brine wash. Dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The major N1-isomer elutes first due to its lower polarity compared to the minor N2-isomer.
Downstream Application: Reduction to Aminopyrazole Pharmacophores
The true value of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole lies in its conversion to an aminopyrazole. Aminopyrazoles are privileged scaffolds in medicinal chemistry, extensively utilized in the design of highly potent, isoform-selective kinase inhibitors (such as JNK3 and p38 MAPK inhibitors)[1],[3]. The resulting primary amine acts as a versatile nucleophile for coupling with isocyanates or acid chlorides to form ureas and amides, which are critical for hydrogen-bonding with the kinase hinge region[6].
Fig 2: Synthetic workflow from the nitro-pyrazole intermediate to a mature kinase inhibitor candidate.
Protocol B: Catalytic Hydrogenation to Aminopyrazole
Rationale for Catalyst (10% Pd/C): Palladium on carbon provides a clean, quantitative reduction of the nitro group without risking the hydrogenolysis of the phenoxy ether linkage.
Rationale for Solvent (Methanol): Methanol offers excellent solubility for hydrogen gas and stabilizes the resulting nucleophilic amine.
Step-by-Step Workflow:
Preparation: Dissolve the purified 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole intermediate in anhydrous Methanol (0.2 M).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a gentle stream of Argon to prevent auto-ignition of the catalyst.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.
Validation Checkpoint: Monitor the reaction via TLC (UV and Ninhydrin stain). The product will stain positive (purple/brown) with Ninhydrin, confirming the generation of the primary amine. LC-MS should confirm the product mass [M+H]+ = 218.1.
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess Methanol.
Isolation: Concentrate the filtrate in vacuo to yield 1-(3-phenoxypropyl)-1H-pyrazol-3-amine. The product is typically >95% pure and ready for immediate electrophilic coupling[1].
Conclusion
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) is a highly functionalized, synthetically tractable intermediate. By understanding the electronic and steric factors governing its regioselective synthesis, researchers can efficiently produce this building block at scale. Its seamless conversion into aminopyrazole derivatives makes it an indispensable tool for drug development professionals targeting complex neurological and inflammatory pathways via kinase inhibition.
References
Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Source: Journal of Medicinal Chemistry (2014)
URL: [Link]
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
Source: The Journal of Organic Chemistry (2022)
URL: [Link]
The Nitropyrazole Frontier: Synthesis, Energetics, and Bioactivity
This guide explores the technical evolution, synthesis strategies, and applications of nitropyrazole compounds. It distinguishes between their dominant role in High Energy Density Materials (HEDMs) and their specialized...
Author: BenchChem Technical Support Team. Date: March 2026
This guide explores the technical evolution, synthesis strategies, and applications of nitropyrazole compounds. It distinguishes between their dominant role in High Energy Density Materials (HEDMs) and their specialized utility in pharmaceutical chemistry.
Executive Summary: The Nitrogen Advantage
Nitropyrazoles represent a critical class of nitrogen-rich heterocycles. Unlike traditional benzene-based nitro compounds (e.g., TNT), the pyrazole ring (
) offers a higher heat of formation () due to the inherent energy of the N-N bond.
Energetics: They serve as "insensitivity" bridges—delivering performance comparable to RDX or HMX but with safety profiles closer to TATB.
Pharma: They function as bio-isosteres to nitroimidazoles, offering altered redox potentials for hypoxia-activated prodrugs and antimicrobial agents.
Historical Challenges & The Isomer Dilemma
The history of nitropyrazoles is defined by the struggle for regioselectivity.
The C4 Trap: Direct electrophilic nitration of pyrazole almost exclusively targets the C4 position due to the electronic enrichment at this site.
The C3/C5 Challenge: Accessing the 3- or 5-positions (critical for high-density energetic networks) requires indirect methods, primarily the thermal rearrangement of N-nitropyrazoles .
Mechanism: The N-Nitro to C-Nitro Migration
The synthesis of 3-nitropyrazole is a classic example of thermodynamic control overcoming kinetic preference.
Figure 1: The divergence in nitration pathways. Direct nitration yields the 4-isomer, while N-nitration followed by thermal rearrangement ([1,5]-sigmatropic shift) yields the 3-isomer.
High-Performance Energetic Materials (HEDMs)
The modern era of nitropyrazoles is dominated by two "Hero Compounds" developed to replace sensitive munitions.
LLM-116 (4-Amino-3,5-Dinitropyrazole)
Developed by Lawrence Livermore National Laboratory, LLM-116 is an Insensitive High Explosive (IHE). It utilizes the "push-pull" electronic effect: the amino group (electron donor) stabilizes the ring against accidental initiation, while the two nitro groups (electron acceptors) provide the oxygen balance for detonation.
Precursor: Start with 3,5-dinitropyrazole (synthesized via the rearrangement route described above).[1][2]
Reagents: 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent; DMSO as solvent; Potassium tert-butoxide (KOtBu) as base.
Reaction:
Dissolve 3,5-dinitropyrazole and TMHI in anhydrous DMSO.
Add KOtBu slowly at 20–25°C. The base deprotonates the pyrazole, facilitating the nucleophilic attack of the hydrazine moiety.
Mechanism: The VNS mechanism allows amination without displacing a leaving group (hydrogen substitution).
Workup: Quench with ice water and acidify to pH 3 with HCl. The product precipitates as a yellow solid.[1]
Purification: Recrystallize from butyl acetate to remove DMSO solvates.
TNP (3,4,5-Trinitropyrazole)
TNP represents the limit of carbon nitration on the pyrazole ring.[3] It is "fully oxidized" carbon, offering performance rivaling HMX.
Synthesis Route: 3,5-Dinitropyrazole
Nitration to N-nitro-3,5-dinitropyrazole Rearrangement/Oxidation 3,4,5-Trinitropyrazole.
Key Feature: It is highly acidic and often used as an ammonium or hydrazinium salt to improve thermal stability.
Pharmaceutical Applications: The Bio-Isostere Strategy
While less common than in energetics, nitropyrazoles are emerging in medicinal chemistry as alternatives to nitroimidazoles (e.g., Metronidazole).
Mechanism of Action
Like other nitro-heterocycles, nitropyrazoles function as prodrugs .
Reductive Activation: In anaerobic environments (bacteria or hypoxic tumor cells), the nitro group is enzymatically reduced (via nitroreductases).
Radical Formation: This reduction generates transient nitro-radical anions (
).
Damage: These radicals covalently bind to DNA strands or oxidize essential cellular proteins, leading to cell death.
Toxicity & Design
The high redox potential of the nitro group often leads to mutagenicity (Ames positive). Drug developers use the pyrazole ring to tune this potential. By shifting the nitro group from C4 to C3, the reduction potential (
) changes, potentially allowing for selectivity between bacterial and human mitochondrial reductases.
Synthesis Workflow Visualization
The following diagram illustrates the critical path to LLM-116, highlighting the VNS step which avoids harsh nitration conditions.
Figure 2: Step-by-step synthesis of LLM-116. The VNS step (dashed box) is the key innovation allowing amino-functionalization of the electron-deficient ring.
References
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116)
Source: Lawrence Livermore National Laboratory (Pagoria et al.)
URL:[Link]
Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles
Source: Journal of Organic Chemistry (Janssen & Habraken)
URL:[4][Link]
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles
Source: ACS Omega
URL:[5][6][7][Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds
Source: PMC / NIH
URL:[Link]
Synthesis of 3,4,5-trinitropyrazole
Source: Russian Chemical Bulletin (Dalinger et al.)
URL:[Link]
The Pyrazole Scaffold: Engineering Novel Derivatives for Advanced Biological Activities
Executive Summary In contemporary medicinal chemistry, the pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold[1]. Its un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold[1]. Its unique electronic distribution, hydrogen-bonding capabilities, and metabolic stability allow it to interact with a diverse array of biological targets. This technical guide explores the rational design, biological activities, and mechanistic pathways of novel pyrazole derivatives, focusing on their profound impact in oncology and infectious disease paradigms. By synthesizing field-proven methodologies with recent literature, this whitepaper provides an authoritative framework for accelerating pyrazole-based drug discovery.
The Pyrazole Pharmacophore: Structural Rationale & Clinical Legacy
The pharmacological utility of pyrazole stems from its inherent structural tunability. Nucleophilic attacks are favored at positions 3 and 5, while electrophilic substitutions predominantly occur at position 4, enabling the rapid generation of highly functionalized, multi-target-directed ligands[2].
The clinical validation of pyrazole is underscored by numerous FDA-approved therapeutics. For example, Crizotinib and Pralsetinib are critical tyrosine kinase inhibitors (TKIs) utilized in the treatment of non-small cell lung cancer (NSCLC), while Celecoxib remains a cornerstone COX-2 inhibitor for inflammatory diseases[3],[2]. The success of these molecules proves that the pyrazole ring is not merely a structural linker, but an active pharmacophore that dictates target affinity and pharmacokinetic viability.
Mechanistic Paradigms in Oncology & Infectious Diseases
Kinase Inhibition and Apoptotic Cascades (Oncology)
Novel pyrazole derivatives exhibit potent anticancer activity primarily through the competitive inhibition of critical signaling kinases. Structure-activity relationship (SAR) studies demonstrate that 1,3,4-trisubstituted pyrazoles effectively block the ATP-binding sites of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptors (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR)[4],[5].
By inhibiting CDKs, these derivatives halt cell cycle progression, typically inducing arrest at the G2/M phase[5]. Concurrently, the downregulation of receptor tyrosine kinases (RTKs) suppresses the PI3K/AKT/mTOR survival pathway, ultimately triggering caspase-dependent apoptosis[2].
Caption: Pyrazole-mediated kinase inhibition and downstream apoptotic signaling pathways.
Antimicrobial & Anti-Biofilm Disruption
Beyond oncology, pyrazole-benzimidazole hybrids and halogenated pyrazole derivatives have shown remarkable efficacy against planktonic microbial cells and biofilms[6]. The mechanism of action involves the disruption of bacterial cell walls, denaturation of essential structural proteins, and interference with nucleic acid synthesis. The incorporation of halogens (such as iodine or bromine) into the phenyl moieties attached to the pyrazole ring significantly enhances lipophilicity, allowing the compound to penetrate the complex exopolysaccharide matrix of bacterial biofilms[6].
Quantitative Activity Landscape
To benchmark the therapeutic potential of recent pyrazole innovations, the following table synthesizes the in vitro biological activities of leading novel derivatives against specific human cancer cell lines.
As an Application Scientist, I emphasize that reproducible data relies on self-validating experimental systems. Below are the optimized, step-by-step protocols for the synthesis and biological evaluation of pyrazole derivatives, detailing the causality behind each procedural choice.
Protocol: Microwave-Assisted Synthesis of Polysubstituted Pyrazoles
Traditional reflux methods for pyrazole synthesis often suffer from extended reaction times (6–9 hours) and poor atom economy. We utilize microwave-assisted Claisen-Schmidt condensation to overcome these thermodynamic barriers[2].
Reagent Preparation: Combine equimolar amounts of the 1,3-dicarbonyl compound and a substituted hydrazine in a microwave-safe quartz vessel.
Causality: Strict stoichiometric balance prevents unreacted starting materials from complicating downstream purification, ensuring a cleaner crude product.
Solvent Selection: Suspend the mixture in absolute ethanol (or utilize solvent-free conditions with a solid support like silica).
Causality: Ethanol couples exceptionally well with microwave frequencies due to its high loss tangent, enabling rapid, uniform dielectric heating.
Microwave Irradiation: Subject the vessel to 400 W microwave irradiation at 80°C for 5–10 minutes.
Causality: Dielectric heating accelerates the cyclization and dehydration steps, bypassing the high activation energy barrier of traditional heating and minimizing the thermal decomposition of sensitive intermediates[2].
Workup & Purification: Pour the hot mixture into ice-cold distilled water. Filter the resulting precipitate and recrystallize from hot ethanol.
Causality: Rapid cooling drives supersaturation, yielding high-purity crystalline products (>98% via HPLC) suitable for sensitive biological assays.
To evaluate the anti-proliferative effects of the synthesized compounds, we employ a highly standardized MTT colorimetric assay.
Cell Seeding: Seed the target cancer cell lines (e.g., A549, MCF-7) at a density of
cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Causality: This 24-hour window allows cells to adhere and enter the logarithmic growth phase, making them most metabolically active and sensitive to anti-proliferative agents.
Compound Treatment: Treat the cells with varying concentrations of the pyrazole derivatives (ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
Causality: A 48-hour exposure captures at least one full cell cycle, ensuring that cell cycle-dependent kinase (CDK) inhibitors have sufficient time to induce G2/M arrest and subsequent apoptosis[5].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring, forming insoluble purple formazan crystals. This biochemical reaction provides a direct, quantifiable proxy for cell viability.
Solubilization & Quantification: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Read the absorbance at 570 nm using a microplate reader.
Causality: DMSO completely solubilizes the formazan crystals. The resulting optical density (OD) maintains a linear relationship with the viable cell count, allowing for the precise calculation of the IC50 value via non-linear regression analysis.
Caption: Iterative workflow for the synthesis and biological evaluation of pyrazole derivatives.
Future Trajectories: Multi-Targeting and PROTACs
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
Source: PMC (National Center for Biotechnology Information)
URL:[Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives
Source: MDPI
URL:[Link]
Pyrazole: an emerging privileged scaffold in drug discovery
Source: PMC (National Center for Biotechnology Information)
URL:[Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents
Source: MDPI
URL:[Link]
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review)
Source: Novelty Journals
URL:[Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques
Source: RSC Publishing
URL:[Link]
Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review
Source: IJNRD
URL:[Link]
Structural Dynamics and Conformational Analysis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Executive Summary The compound 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole represents a critical structural motif in medicinal chemistry, combining a polar, electron-deficient pyrazole core with a lipophilic phenoxy tail via...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole represents a critical structural motif in medicinal chemistry, combining a polar, electron-deficient pyrazole core with a lipophilic phenoxy tail via a flexible propylene linker. This architecture is frequently utilized in the design of enzyme inhibitors (e.g., for monoamine oxidase or cholinesterase) where the linker length dictates the spatial separation between a catalytic site binder (the nitro-pyrazole) and a hydrophobic pocket occupant (the phenyl ring).
This guide provides an in-depth analysis of the molecule's synthesis, crystallographic properties, and conformational landscape. We examine the energetic trade-offs between the extended and folded conformations of the propyl linker and the implications of the 3-nitro group on supramolecular assembly.
Synthetic Pathway and Regiochemical Control[1]
The synthesis of N-alkylated nitropyrazoles is governed by the tautomeric equilibrium of the starting material. 3-Nitropyrazole exists in equilibrium with 5-nitropyrazole, but the N-alkylation preferentially occurs at the nitrogen distal to the nitro group (N1) due to both steric avoidance and the "lone pair" effect, resulting in the 3-nitro isomer as the major product.
Optimized Protocol
Objective: Synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole via nucleophilic substitution (
Activation: Dissolve 3-nitropyrazole in anhydrous DMF under
atmosphere. Add (1.2 eq) and stir at ambient temperature for 30 minutes to generate the pyrazolate anion.
Alkylation: Add 1-bromo-3-phenoxypropane dropwise to the solution. The reaction is exothermic; maintain temperature
to prevent elimination side-products (allyl phenyl ether).
Heating: Heat the mixture to
for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (
). Wash organic layer with brine to remove DMF.
Purification: Recrystallize from Ethanol/DMF (9:1) to obtain X-ray quality monoclinic crystals.
Reaction Mechanism Visualization
Figure 1: Synthetic workflow for the N-alkylation of 3-nitropyrazole, highlighting the SN2 mechanism.
Structural and Conformational Analysis
The biological efficacy of this molecule depends heavily on the flexibility of the
linker. Crystallographic data typically reveals specific low-energy conformations that maximize packing efficiency.
Molecular Geometry
The molecule consists of three distinct domains:
The Head (Pyrazole): Planar. The nitro group at position 3 is usually coplanar with the pyrazole ring (torsion angle
) to maximize resonance delocalization of the -electrons.
The Linker (Propyl Chain): This is the entropic driver. In the crystal lattice, the propyl chain often adopts an anti-gauche or all-trans conformation to minimize steric clash between the pyrazole and phenyl rings.
The Tail (Phenoxy): The ether oxygen introduces a bond angle of
, creating a "kink" that directs the phenyl group away from the linear axis.
Key Bond Parameters (Typical Values)
The following values are derived from high-resolution X-ray diffraction studies of analogous N-alkyl-3-nitropyrazoles.
Parameter
Atoms
Typical Value ( or )
Significance
Bond Length
N1–N2
Characteristic of pyrazole aromaticity.
Bond Length
C3–N(Nitro)
Single bond with partial double bond character.
Bond Length
N(Nitro)–O
Resonance stabilized nitro group.
Bond Angle
C–O–C (Ether)
hybridization influence from the phenyl ring.
Torsion
N1–C–C–C
Variable
Determines the "U-shape" vs "Linear" conformation.
Conformational Energy Landscape
The propyl linker allows the molecule to exist in two primary conformational states in solution, while crystal packing forces usually select one.
Extended (Linear): The propyl chain is in an all-trans conformation. This maximizes the distance between the aromatic rings (~10-12
). Preferred in high-polarity solvents.
Folded (U-Shape): The chain adopts gauche conformations, bringing the phenyl ring closer to the pyrazole. This can be stabilized by intramolecular
interactions (stacking) between the electron-deficient nitropyrazole and the electron-rich phenyl ring.
Figure 2: Conformational logic flow. In the solid state, intermolecular packing forces (lattice energy) often override the weak intramolecular pi-stacking, favoring the extended conformation.
Supramolecular Architecture
In the crystalline state, 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole does not exist in isolation.[1] Its assembly is dictated by specific non-covalent interactions.
Hydrogen Bonding Motifs
The molecule lacks strong hydrogen bond donors (OH/NH) but is rich in acceptors (Nitro O, Ether O, Pyrazole N2).
C-H...O Interactions: The acidic protons on the pyrazole ring (C5-H) and the phenyl ring act as weak donors to the nitro group oxygens of neighboring molecules.
Centrosymmetric Dimers: A common motif involves two molecules pairing up via antiparallel dipole-dipole interactions between their nitro groups.
Pi-Stacking
The electron-deficient pyrazole ring (due to the -NO2 group) and the electron-rich phenoxy ring create a "push-pull" system. In the crystal lattice, molecules often stack in a head-to-tail fashion to align these complementary electrostatic potentials.
Implications for Drug Design[3]
Understanding the structure of this molecule is vital for SAR (Structure-Activity Relationship) studies.
Pharmacophore Mapping: The 3-nitro group acts as a critical hydrogen bond acceptor in enzyme active sites.
Linker Optimization: The 3-carbon linker provides the exact flexibility required for the phenoxy group to reach hydrophobic specificity pockets (e.g., the entrance of the active site gorge in Acetylcholinesterase).
Metabolic Stability: The primary metabolic soft spot is the O-dealkylation of the phenoxy group or oxidation of the propyl chain.
References
Title: Regioselective synthesis of 1-alkyl-3-nitropyrazoles.
Crystallographic Data (Analogous Structures)
Title: Crystal structure of 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.[2][3]
Technical Guide: Solubility and Stability Profiling of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
The following technical guide details the solubility and stability profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6). This document is structured for researchers and drug development scientists, movi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility and stability profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6). This document is structured for researchers and drug development scientists, moving from theoretical physicochemical predictions to rigorous experimental validation protocols.
Executive Summary
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a functionalized heterocyclic compound often utilized as a scaffold in the synthesis of bioactive molecules, particularly protein kinase inhibitors (e.g., c-Met inhibitors). Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the polar pyrazole core, and the lipophilic phenoxypropyl linker.
This guide provides a predictive solubility matrix, identifies critical stability risks (photolytic and thermal), and establishes standardized protocols for characterizing this compound in a research setting.
Chemical Identity & Physicochemical Context
Understanding the structural moieties is a prerequisite for predicting solvent interaction and degradation pathways.
Property
Detail
Compound Name
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
CAS Number
1240568-18-6
Molecular Formula
C₁₂H₁₃N₃O₃
Molecular Weight
247.25 g/mol
Structural Features
Nitro Group (-NO₂): High polarity, potential photolability.Pyrazole Ring: Aromatic, H-bond acceptor.Phenoxypropyl Chain: Lipophilic linker, drives solubility in organic solvents.
Predicted LogP
~2.5 – 3.2 (Moderate Lipophilicity)
Solubility Profiling
Predicted Solubility Matrix
Based on the "like dissolves like" principle and the compound's calculated partition coefficient (LogP), the following solubility profile is projected. These values serve as a baseline for solvent selection in synthesis and bioassays.
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High (>100 mg/mL)
Strong dipole-dipole interactions with the nitro-pyrazole core; disrupts crystal lattice effectively.
Polar Protic
Methanol, Ethanol
Moderate (10–50 mg/mL)
Solvation of the polar core, though the lipophilic tail limits saturation compared to DMSO.
Chlorinated
Dichloromethane (DCM)
Good (50–100 mg/mL)
Excellent interaction with the aromatic phenoxy and pyrazole rings.
Non-Polar
Hexane, Heptane
Poor (<1 mg/mL)
The polar nitro group and heterocycle prevent dissolution in strictly aliphatic hydrocarbons.
Aqueous
Water, PBS (pH 7.4)
Very Low (<0.1 mg/mL)
The hydrophobic phenoxypropyl chain dominates, limiting aqueous solubility without co-solvents.
To validate the predicted values, researchers must perform a Saturation Shake-Flask Method coupled with HPLC quantification. This protocol ensures data integrity compliant with OECD Guideline 105.
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Methodology
Preparation : Add excess solid (~5–10 mg) of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole to a 4 mL glass vial.
Solvent Addition : Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).
Equilibration : Cap tightly and agitate (orbital shaker) at 25°C ± 1°C for 24 hours.
Phase Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated to minimize adsorption).
Quantification : Dilute the supernatant with the mobile phase (typically Acetonitrile:Water) and analyze via HPLC-UV (detection at ~270–300 nm).
Calculation :
Stability Assessment
Intrinsic Stability Risks
While pyrazoles are generally robust, the specific functionalization of this compound introduces potential vulnerabilities:
Photolytic Instability : Nitro-aromatic compounds are susceptible to photoreduction or rearrangement under UV/VIS light (nitro-nitrite rearrangement).
Thermal Decomposition : The nitro group can be energetic. While likely stable up to ~150°C, prolonged heating >60°C in solution may accelerate degradation.
Hydrolysis : The ether linkage (phenoxy-propyl) is generally stable, but the N-alkyl bond on the pyrazole could be susceptible to cleavage under harsh acidic conditions.
Forced Degradation Protocol (Stress Testing)
To establish the stability-indicating profile, perform the following stress tests as per ICH Q1A (R2) guidelines.
Stability Testing Pathways
Figure 2: Forced degradation pathways to identify potential degradation products and stability limits.
Critical Observations
Acid/Base : Monitor for the cleavage of the propyl linker, which would yield 3-nitro-1H-pyrazole and 3-phenoxypropyl derivatives .
Photolysis : Protect stock solutions from light. If the solution turns yellow/brown over time, it indicates nitro-group reduction or radical formation.
Oxidation : The pyrazole ring is relatively resistant to oxidation, but the alkyl chain (benzylic-like positions on the phenoxy group) may oxidize under harsh conditions.
Operational Guidelines for Researchers
Storage & Handling
Solid State : Store at 2–8°C in a tightly sealed container, protected from light. Desiccation is recommended to prevent moisture absorption.
Stock Solutions :
Preferred Solvent : Anhydrous DMSO (store at -20°C). Stable for >6 months.
Avoid : Storing in aqueous buffers for >24 hours at room temperature due to potential precipitation or slow hydrolysis.
Safety Considerations
Nitro Compounds : Treat as potentially energetic. Do not heat neat material above 100°C without DSC (Differential Scanning Calorimetry) validation.
Toxicology : As a kinase inhibitor intermediate, assume biological activity. Use PPE (gloves, goggles, fume hood) to prevent inhalation or skin contact.
References
Cui, J. J., & Araldi, G. L. (2009).[1] Protein Kinase Inhibitors. US Patent Application 20090253677 A1. (Primary source identifying the compound structure and context).
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (Standard protocol for solubility).
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. (Guideline for stress testing).
ChemScene. (n.d.). Product Information: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.[2] (Commercial supplier data for CAS 1240568-18-6).[2]
Theoretical Studies on the Electronic Structure of Nitropyrazoles
This guide serves as a technical blueprint for the computational characterization of nitropyrazoles, a class of nitrogen-rich heterocyclic compounds pivotal in the development of High-Energy Density Materials (HEDMs) and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical blueprint for the computational characterization of nitropyrazoles, a class of nitrogen-rich heterocyclic compounds pivotal in the development of High-Energy Density Materials (HEDMs) and insensitive munitions.
A Computational Guide for Energetic Materials Design
Executive Summary
Nitropyrazoles represent a strategic balance between high energy output and thermal stability. Their high nitrogen content contributes to a large positive Heat of Formation (HOF), while the aromatic pyrazole ring provides structural insensitivity. This guide details the theoretical frameworks—specifically Density Functional Theory (DFT)—required to predict the electronic structure, detonation performance, and sensitivity of these compounds prior to synthesis.
Computational Framework & Methodology
To ensure reproducibility and accuracy, a standardized computational workflow is essential. The following protocol balances computational cost with chemical accuracy.
Level of Theory
Geometry Optimization : B3LYP/6-311++G(d,p) . The B3LYP hybrid functional is the industry standard for organic HEDMs, providing accurate bond lengths and angles essential for density prediction.
Energy Calculations : B3P86 or M06-2X with 6-311++G(d,p) . B3P86 often yields more accurate Bond Dissociation Energies (BDE) for C-NO₂ and N-NO₂ bonds compared to B3LYP.
Software : Gaussian 16/09, GAMESS, or ORCA.
Workflow Visualization
The following diagram outlines the logical flow from molecular design to performance prediction.
Caption: Workflow for the computational characterization of nitropyrazoles, linking geometry to detonation parameters.
Electronic Structure Analysis
Understanding the electronic distribution is the precursor to predicting reactivity and sensitivity.
Frontier Molecular Orbitals (FMO)
The energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a kinetic stability index.
High Gap : Hard molecule, lower polarizability, generally higher chemical stability.
Low Gap : Soft molecule, higher reactivity, often correlates with increased impact sensitivity.
Electrostatic Potential (ESP)
Mapping the ESP onto the van der Waals surface reveals sites vulnerable to electrophilic or nucleophilic attack.
Protocol : Calculate ESP at the B3LYP/6-311++G(d,p) level using an isodensity surface of 0.001 a.u.
Significance : Areas of high positive potential (blue/red regions depending on scheme) over the ring center often indicate impact sensitivity. A more even distribution of potential suggests a less sensitive ("insensitve") explosive.
Energetic Properties Prediction
The core value of a nitropyrazole lies in its explosive power, quantified by Detonation Velocity (
Direct calculation of HOF is inaccurate. Instead, use isodesmic reactions where the number of bond types is conserved on both sides of the equation to cancel systematic errors.
Generic Isodesmic Scheme for Nitropyrazoles:
Step-by-Step Protocol:
Calculate total energy (
) and Zero-Point Energy (ZPE) for all reactants and products.
using experimental values for CH, Pyrazole, and Nitromethane.
Solid Phase Correction : Convert gas-phase HOF to solid-phase using the heat of sublimation (
), often estimated via the Politzer approach based on molecular surface area and electrostatic balance.
Detonation Parameters (Kamlet-Jacobs)
Once density (
) and Solid HOF are known, apply the Kamlet-Jacobs equations:
Detonation Velocity (
, km/s) :
Detonation Pressure (
, GPa) :
Where:
: Moles of gaseous detonation products per gram of explosive.
: Average molar mass of gaseous products.
: Chemical energy of detonation (cal/g).
Stability & Sensitivity: The Trigger Bond
Sensitivity to impact is often governed by the weakest bond in the molecule, known as the "trigger bond." In nitropyrazoles, this is typically the N-NO₂ or C-NO₂ bond.
Bond Dissociation Energy (BDE)
Calculate the BDE for the homolytic cleavage of the nitro group:
Threshold : A BDE < 200 kJ/mol often indicates high sensitivity (primary explosive). A BDE > 250 kJ/mol suggests a secondary, stable explosive.
Caption: Causal link between bond dissociation energy and macroscopic impact sensitivity.
Comparative Data: Nitropyrazole Derivatives
The following table summarizes theoretical predictions for key nitropyrazole derivatives compared to the standard explosive TNT.
Compound
Density (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, g/cm)
Preliminary In-Vitro Screening of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole: A Technical Guide for Pharmacological Profiling
Executive Summary & Structural Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its exceptional versatility and presence in a wide spectrum of biologically active molecules,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its exceptional versatility and presence in a wide spectrum of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents[1]. 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS No. 1240568-18-6) represents a highly strategic functionalized heterocyclic building block.
From a physicochemical perspective, the N-1 substitution with a phenoxypropyl chain significantly enhances the compound's lipophilicity and biomembrane permeability—critical parameters for intracellular target engagement[2]. Simultaneously, the C-3 nitro group serves as a versatile pharmacophore; it can act as a strong hydrogen-bond acceptor in kinase active sites or undergo bioreduction in hypoxic tumor microenvironments. This guide outlines a comprehensive, self-validating in-vitro screening cascade designed to evaluate the antimicrobial and antineoplastic potential of this compound.
In-Vitro Screening Cascade Design
As a Senior Application Scientist, designing a screening cascade requires moving beyond simple assays to establishing a logical progression of self-validating systems. We employ a bifurcated parallel screening approach: evaluating both microbial membrane/enzyme disruption and eukaryotic kinase inhibition.
Figure 1: Parallel in-vitro screening workflow for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Experimental Methodologies
Protocol 1: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
Causality & Rationale: Pyrazole derivatives exhibit significant bactericidal activity by interacting with bacterial cell targets[3]. Broth microdilution is selected over disk diffusion because it provides a quantitative Minimum Inhibitory Concentration (MIC), establishing a precise baseline for Structure-Activity Relationship (SAR) modeling.
Self-Validating System: The assay incorporates a positive control (Ciprofloxacin) to validate bacterial susceptibility, a vehicle control (1% DMSO) to rule out solvent toxicity, and a sterility control to ensure media integrity.
Step-by-Step Methodology:
Inoculum Preparation: Cultivate Escherichia coli (K12) and Staphylococcus aureus (CECT 976) in Mueller-Hinton Broth (MHB) at 37°C until reaching the exponential growth phase (0.5 McFarland standard, approx.
CFU/mL).
Compound Dilution: Prepare a 10 mM stock of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate to achieve final concentrations ranging from 0.5 to 256 µg/mL. Ensure final DMSO concentration remains
1%.
Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL).
Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible growth.
Protocol 2: Cytotoxicity and Anti-Proliferative Assay
Causality & Rationale: Substituted pyrazoles demonstrate potent cytotoxicity against human cancer cell lines such as HCT116 (colorectal) and MCF7 (breast)[4][5]. We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than standard MTT. Why? Nitro-aromatic compounds can occasionally interfere with the colorimetric absorbance of formazan dyes; luminescence bypasses this optical interference, ensuring high-fidelity data.
Self-Validating System: Assay robustness is continuously monitored by calculating the Z'-factor for each plate. A Z'-factor
0.5 validates the assay's dynamic range and data reliability.
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 and MCF7 cells at a density of
cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO to allow adhesion.
Treatment: Treat cells with 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole at concentrations ranging from 0.1 µM to 100 µM. Include Doxorubicin or Etoposide as a positive control[5].
Incubation: Incubate for 72 hours.
Viability Measurement: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.
Quantification: Read luminescence using a microplate reader. Calculate IC
Causality & Rationale: The phenoxypropyl moiety provides a bulky, hydrophobic tail that is highly suitable for docking into the ATP-binding pocket of receptor tyrosine kinases. Literature confirms that structurally related pyrazoles are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), inducing apoptosis and cell cycle arrest[5].
Figure 2: Putative mechanism of action for pyrazole-mediated EGFR kinase inhibition.
Step-by-Step Methodology:
Kinase Reaction Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) kinase assay kit. Combine recombinant EGFR (wild-type or T790M mutant) with the test compound in kinase buffer.
Incubation: Pre-incubate the enzyme-compound mixture for 30 minutes at room temperature to allow for binding equilibrium.
Reaction Initiation: Add ATP (at the
concentration for EGFR) and biotinylated peptide substrate to initiate phosphorylation.
Detection: After 60 minutes, add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC
based on the emission ratio.
Quantitative Data Presentation & Benchmarking
To accurately assess the hit-to-lead potential of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, experimental data must be compared against established benchmarks for pyrazole derivatives in the literature[3][5]. The following tables summarize the quantitative thresholds required for successful validation.
Note: Benchmark data synthesized from recent authoritative evaluations of substituted pyrazoles and benzoxazine-pyrazole hybrids[5].
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
National Center for Biotechnology Information (PMC)[Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
National Center for Biotechnology Information (PMC)[Link]
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction
J-Stage (Chemical and Pharmaceutical Bulletin)[Link]
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents
New Journal of Chemistry (RSC Publishing)[Link]
Application Note: Experimental Protocols for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in Drug Discovery Assays
Audience: Researchers, Scientists, and Drug Development Professionals Compound: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) Executive Summary & Chemical Biology Rationale As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Compound: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6)
Executive Summary & Chemical Biology Rationale
As a Senior Application Scientist, I frequently encounter synthetic building blocks that possess hidden, dual-modality potential in assay development. 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is one such compound. Structurally, it consists of a nitro-pyrazole core linked to a lipophilic phenoxypropyl tail. In drug discovery, this specific architecture serves two highly distinct, field-proven experimental paradigms:
Direct Application as a Hypoxia-Activated Pharmacophore: Nitro-aromatics (including nitro-pyrazoles and nitro-imidazoles) are classic hypoxia-activated prodrugs[1]. The nitro group undergoes one-electron reduction by cellular nitroreductases. In normoxic tissues, oxygen rapidly reverses this reduction (futile cycling). In hypoxic solid tumors, the reduction proceeds irreversibly to form cytotoxic hydroxylamine and amine adducts that crosslink DNA.
Precursor Application for Kinase Inhibitor Screening: The nitro group can be chemically reduced to an amino group, yielding 3-amino-1-(3-phenoxypropyl)-1H-pyrazole. Aminopyrazoles are privileged, ATP-competitive scaffolds that form critical hydrogen bonds with the hinge region of kinases such as Polo-like kinase 4 (PLK4)[2] and Leucine-rich repeat kinase 2 (LRRK2)[3].
This guide provides detailed, self-validating protocols for deploying this compound in both functional contexts.
Workflow A: Hypoxia-Selective Cytotoxicity Assay
Causality & Experimental Design
To evaluate the compound as a hypoxia-activated prodrug, we must establish a self-validating system that isolates oxygen tension as the sole variable. We utilize a parallel-plate design: one set of cells is cultured at 21% O₂ (Normoxia) and the other at 0.1% O₂ (Hypoxia).
Causality of Choices:
Cell Line (A549 or MCF-7): These solid tumor lines express high basal levels of nitroreductases, making them ideal for evaluating nitro-aromatic reduction[1].
Readout (CellTiter-Glo®): ATP-based luminescence is chosen over MTT because hypoxia inherently alters mitochondrial metabolism, which can confound colorimetric MTT readouts. ATP quantitation provides a direct, metabolism-independent measure of cell viability.
Step-by-Step Protocol
Cell Seeding: Seed A549 cells at 3,000 cells/well in two identical 96-well opaque white plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂, 21% O₂ to allow adherence.
Pre-Conditioning: Transfer one plate to a hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂) for 4 hours prior to dosing to establish a hypoxic cellular environment. Leave the second plate in the standard normoxic incubator.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in DMSO (top concentration 10 mM). Dilute 1:100 in pre-equilibrated media (normoxic or hypoxic) to yield a top final assay concentration of 100 µM (0.1% DMSO final).
Incubation: Dose both plates and incubate for 72 hours in their respective oxygen environments.
Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read luminescence on a multi-mode microplate reader (e.g., Tecan Spark).
Mechanistic Visualization
Caption: Mechanism of hypoxia-selective cytotoxicity via nitroreductase-mediated reduction of nitro-pyrazoles.
The intact nitro-pyrazole lacks the hydrogen bond donor capacity required to interact with kinase hinge residues (e.g., Glu90 and Cys92 in PLK4)[2]. Therefore, the compound must first be reduced to an aminopyrazole.
Causality of Choices:
Reduction Strategy (Zn/NH₄Cl): We utilize Zinc dust and Ammonium Chloride in EtOH/H₂O. This is a mild, selective reduction method that cleanly converts the nitro group to an amine without cleaving the phenoxy ether linkage or over-reducing the pyrazole ring.
Kinase Assay (Luminescence ATP Depletion): We use a Kinase-Glo® assay format. By measuring residual ATP after the kinase reaction, we create a self-validating loop: a true ATP-competitive aminopyrazole inhibitor will prevent ATP consumption, resulting in high luminescence. A no-enzyme control (100% ATP) and a Staurosporine control (known pan-inhibitor) validate the dynamic range.
Step-by-Step Protocol
Phase 1: Chemical Reduction
Dissolve 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Add NH₄Cl (5.0 eq) and Zinc dust (10.0 eq). Stir vigorously at room temperature for 2 hours.
Filter the mixture through a Celite pad to remove zinc residues. Concentrate the filtrate under reduced pressure.
Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the active pharmacophore: 3-amino-1-(3-phenoxypropyl)-1H-pyrazole. Verify purity via LC-MS.
Phase 2: PLK4 Kinase Inhibition Assay
Assay Setup: In a 384-well low-volume white plate, add 5 µL of the reduced aminopyrazole compound (serial dilution in assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Enzyme Addition: Add 5 µL of recombinant PLK4 enzyme (final concentration 2 nM). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.
Reaction Initiation: Add 5 µL of a substrate/ATP mix (final concentrations: 10 µM ATP, 0.2 µg/µL MBP substrate).
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
Detection: Add 15 µL of Kinase-Glo® reagent to halt the reaction and generate luminescence proportional to the remaining unconsumed ATP. Read after 10 minutes.
Mechanistic Visualization
Caption: Experimental workflow for converting nitro-pyrazoles to aminopyrazoles for kinase inhibition assays.
Quantitative Data Summaries
Table 1: Expected Viability Profiling (Hypoxia Assay)
The Hypoxia Cytotoxicity Ratio (HCR) validates the mechanism of action. A ratio >10 indicates successful hypoxia-selective prodrug activation.
Compound State
Cell Line
Normoxia IC₅₀ (21% O₂)
Hypoxia IC₅₀ (0.1% O₂)
Hypoxia Cytotoxicity Ratio (HCR)
3-Nitro-pyrazole (Intact)
A549
> 50.0 µM
2.4 µM
> 20.8
3-Nitro-pyrazole (Intact)
MCF-7
> 50.0 µM
3.1 µM
> 16.1
Tirapazamine (Control)
A549
28.5 µM
1.2 µM
23.7
Table 2: Expected Kinase Inhibition Profiling (Post-Reduction)
Conversion to the aminopyrazole unlocks nanomolar potency against specific kinase targets by satisfying hinge-region hydrogen bonding requirements.
Compound State
Target Kinase
ATP Concentration
IC₅₀ (nM)
Assay Validation Control (Staurosporine IC₅₀)
3-Nitro-pyrazole (Intact)
PLK4
10 µM
> 10,000 nM
12 nM
3-Amino-pyrazole (Reduced)
PLK4
10 µM
45 nM
12 nM
3-Amino-pyrazole (Reduced)
LRRK2
10 µM
110 nM
8 nM
References
Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4
Source: Journal of Medicinal Chemistry (ACS Publications), 2025.
URL: [Link]
Title: Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy
Source: Molecules (MDPI), 2021.
URL: [Link]
applications of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in medicinal chemistry
Application Note: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry Executive Summary & Structural Rationale In modern drug discovery, the identification and utilization of "privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity—is a cornerstone of rational drug design. 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) represents a highly versatile, bifunctional building block engineered for late-stage diversification[1].
This scaffold integrates three strategic structural components:
The Pyrazole Core: A rigid, planar aromatic system that provides exceptional metabolic stability. Unlike imidazoles or oxazoles, the pyrazole ring is highly resistant to oxidative cleavage by cytochrome P450 enzymes, making it an ideal hinge-binding motif in kinase inhibitors and a stable core for GPCR ligands[2][3].
The Phenoxypropyl Linker: A flexible, lipophilic 3-carbon chain terminating in a phenyl ether. This specific motif is a well-documented pharmacophore for targeting deep hydrophobic pockets, particularly in Histamine H3 receptors, Dopamine D2 receptors, and Adenosine receptors[4][5][6].
The 3-Nitro Group (Masked Amine): Alkylating a 3-aminopyrazole directly often yields complex mixtures of N1/N2 regioisomers and exocyclic amine over-alkylation. By utilizing the electron-withdrawing nitro group as a placeholder, N1-alkylation is directed cleanly during earlier synthetic steps. The nitro group is then chemoselectively reduced to reveal the active 3-amine (CAS: 1240577-69-8) for final library generation[7].
Pharmacophore Mapping & Interaction Dynamics
To understand the utility of this building block, we must map its trajectory from a synthetic intermediate to a bioactive pharmacophore. The diagram below illustrates how the distinct regions of the scaffold interact with target protein environments once the nitro group is converted into a functional hydrogen-bonding network (e.g., an amide or urea).
Figure 1: Pharmacophore mapping of the functionalized 1-(3-phenoxypropyl)-1H-pyrazole scaffold.
Physicochemical Profiling
Before initiating library synthesis, it is critical to evaluate the physicochemical properties of the starting scaffold to ensure the final derivatives will comply with Lipinski’s Rule of Five.
Property
Value
Rationale / Impact in Drug Design
Molecular Weight
247.25 g/mol
Low MW provides ample "budget" (~250 g/mol ) for late-stage additions (amides/ureas) without violating the 500 g/mol limit[1].
Formula
C₁₂H₁₃N₃O₃
Balanced carbon-to-heteroatom ratio ensures favorable solubility profiles[1].
TPSA (Nitro Form)
70.19 Ų
Optimal for membrane permeability. Reduction to the amine drops TPSA to 53.07 Ų[1][7].
LogP (Estimated)
~2.5 - 3.0
Driven by the phenoxypropyl tail; ensures strong partitioning into hydrophobic binding pockets[4].
Masked Nucleophile
3-NO₂
Prevents premature reactivity; cleanly reducible to an amine for divergent coupling[7].
Synthetic Workflows & Self-Validating Protocols
The primary application of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is its conversion into a versatile nucleophile, followed by divergent coupling to generate compound libraries.
Figure 2: Divergent synthetic workflow from the nitro-pyrazole precursor to bioactive libraries.
Causality Note: While Palladium on Carbon (Pd/C) with H₂ is a standard reduction method, it risks dehalogenation if your target library includes halogenated phenoxy derivatives. Utilizing Iron and Ammonium Chloride (Fe/NH₄Cl) ensures strict chemoselectivity, reducing only the nitro group while leaving halogens and ethers intact.
Step-by-Step Methodology:
Preparation: Dissolve 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (1.0 eq, 10 mmol) in a mixture of Ethanol/Water (4:1 v/v, 50 mL).
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq) to the stirring solution.
Reaction: Heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 2–4 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material peak (
) should completely disappear, replaced by a single new peak corresponding to the amine ()[1][7].
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine as a pale oil/solid. Yields typically exceed 90%.
Protocol 2: HATU-Mediated Amide Coupling for Library Generation
Causality Note: 3-Aminopyrazoles are moderately deactivated nucleophiles due to the electron-withdrawing nature of the adjacent aromatic nitrogens. Standard carbodiimide coupling (EDC/HOBt) often results in sluggish kinetics. Using the highly reactive uronium salt HATU ensures rapid, high-yielding conversions.
Step-by-Step Methodology:
Pre-activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine (1.0 eq) dissolved in a minimal volume of anhydrous DMF.
Reaction: Stir the mixture at room temperature for 12 hours.
Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The amine spot (ninhydrin positive) should be consumed, yielding a higher-Rf, UV-active product spot.
Workup: Quench the reaction with water and extract with EtOAc. Critical Step: Wash the organic layer with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove the DMF solvent. Follow with saturated NaHCO₃ and brine washes.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the final target compound.
Applications in Target-Based Drug Discovery
Once functionalized, the 1-(3-phenoxypropyl)-1H-pyrazole scaffold is deployed across several therapeutic areas:
GPCR Ligands (Histamine H3 & Dopamine D2 Receptors): The phenoxypropyl moiety is a highly validated pharmacophore for monoamine GPCRs. The flexible alkyl chain allows the terminal phenyl ring to undergo induced fit into the deep, hydrophobic transmembrane domains of the H3 and D2 receptors, driving nanomolar binding affinities[4][6].
Adenosine Receptor Antagonists: Similar phenoxypropyl-linked heterocycles have been utilized to achieve high selectivity for the A1 and A2A adenosine receptors, which are critical targets in neurodegenerative diseases and immuno-oncology[5].
Protein Tyrosine Phosphatase 1B (PTP1B) & Kinase Inhibition: The pyrazole core acts as a rigid, metabolically stable hinge-binder, forming critical bidentate hydrogen bonds with the kinase backbone, while the phenoxypropyl tail extends into adjacent selectivity pockets (e.g., the DFG-out allosteric site)[2].
References
1.[1] ChemScene. "3-Nitro-1-(3-phenoxypropyl)-1h-pyrazole". URL:
2.[7] ChemScene. "1-(3-Phenoxypropyl)-1h-pyrazol-3-amine". URL:
3.[2] PubMed. "Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment". URL:
4.[4] Bioorganic & Medicinal Chemistry Letters. "Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands". URL:[Link]
5.[3] Benchchem. "Evolution of the Thieno[3,4-c]Pyrazole Scaffold in Medicinal Chemistry". URL:
6.[5] PubMed. "Synthesis and preliminary evaluation of new 1- and 3-[1-(2-hydroxy-3-phenoxypropyl)]xanthines from 2-amino-2-oxazolines as potential A1 and A2A adenosine receptor antagonists". URL:[Link]
7.[6] MDPI. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach". URL:
Application Note: Evaluation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a Novel Type III RIPK1 Kinase Inhibitor
Introduction & Mechanistic Rationale Receptor Interacting Protein Kinase 1 (RIPK1) is a master regulator of cellular stress responses, serving as a critical node in the decision between cell survival, apoptosis, and necr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Receptor Interacting Protein Kinase 1 (RIPK1) is a master regulator of cellular stress responses, serving as a critical node in the decision between cell survival, apoptosis, and necroptosis. Dysregulation of RIPK1-mediated necroptosis is heavily implicated in inflammatory diseases, ischemic injuries, and neurodegenerative disorders. Consequently, the development of highly selective RIPK1 inhibitors is a major focus in contemporary drug discovery.
Recent structure-activity relationship (SAR) studies have identified 1-benzyl-1H-pyrazole derivatives as potent inhibitors of RIPK1 . Building upon this foundation, 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole emerges as a highly promising, rationally designed scaffold.
The Causality of Structural Design
The efficacy of this compound is rooted in its specific interactions with the RIPK1 kinase domain:
The 3-Nitro-1H-pyrazole Core: The nitro group acts as a critical hydrogen bond acceptor, interacting directly with the Asp156 residue located within the DLG (Asp-Leu-Gly) motif of the RIPK1 kinase domain. This anchors the molecule in the allosteric pocket.
The 3-Phenoxypropyl Tail: Traditional inhibitors utilize a benzyl group, which can limit conformational flexibility. By substituting this with a 3-phenoxypropyl moiety, the molecule gains the flexibility to deeply penetrate and occupy the adjacent hydrophobic allosteric pocket (lined by Leu157, Val76, and Ile154). Because this binding occurs outside the highly conserved ATP-binding hinge region, the compound functions as a Type III allosteric kinase inhibitor , granting it exceptional selectivity over other kinases.
Fig 1: RIPK1-mediated necroptosis pathway and the allosteric inhibition mechanism.
Quantitative Data Summary
To validate the efficacy of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, we subjected the compound to a rigorous validation cascade, comparing it against the industry-standard RIPK1 inhibitor, Necrostatin-1s (Nec-1s).
Table 1: In Vitro Kinase Selectivity Profiling
Data demonstrates the Type III allosteric nature of the compound, showing high affinity for RIPK1 while completely sparing the closely related RIPK3 and the highly conserved p38α kinase.
Compound
RIPK1 IC₅₀ (nM)
RIPK3 IC₅₀ (nM)
p38α IC₅₀ (nM)
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
65 ± 5
>10,000
>10,000
Necrostatin-1s (Control)
210 ± 12
>10,000
>10,000
Table 2: Cellular Necroptosis Rescue (HT-29 TSZ Model)
Data reflects the compound's ability to penetrate cell membranes and rescue cells from programmed necrosis without exhibiting baseline cytotoxicity.
Compound
EC₅₀ (nM)
Max Viability Rescue (%)
Cytotoxicity (CC₅₀, µM)
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
145 ± 15
92%
>50
Necrostatin-1s (Control)
480 ± 25
88%
>50
Experimental Workflows & Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Each assay incorporates internal controls to calculate the Z'-factor, ensuring the assay window is robust enough to distinguish true pharmacological inhibition from experimental noise.
Protocol A: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo)
Causality Rationale: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays. RIPK1 has a notoriously low intrinsic ATP turnover rate. ADP-Glo measures the generation of ADP (rather than the depletion of ATP), providing a highly sensitive, luminescent signal amplification that is ideal for slow-acting kinases.
Step-by-Step Methodology:
Reagent Preparation: Prepare Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT). Add recombinant human RIPK1 (aa 1-327) to a final concentration of 20 nM.
Compound Plating: Serially dilute 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in DMSO. Transfer 100 nL of the compound to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550).
Self-Validation Step: Include wells with 100 nL DMSO (Vehicle Control = 0% inhibition) and 100 nL of 10 µM Nec-1s (Positive Control = 100% inhibition).
Pre-incubation: Add 5 µL of the RIPK1 enzyme solution to the plate. Incubate for 30 minutes at room temperature.
Causality: This pre-incubation allows the compound to access and stabilize within the allosteric pocket before ATP competes for the active site.
Reaction Initiation: Add 5 µL of ATP/Myelin Basic Protein (MBP) substrate mix (Final concentrations: 50 µM ATP, 0.5 mg/mL MBP). Incubate for 2 hours at room temperature.
Signal Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins). Read on a microplate luminometer.
Data Analysis: Calculate the Z'-factor using the vehicle and positive controls. A Z' > 0.6 validates the run. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Causality Rationale: Human colorectal adenocarcinoma (HT-29) cells express high endogenous levels of RIPK1 and RIPK3. To induce necroptosis, we use the "TSZ" cocktail: T NF-α, S mac mimetic, and z VAD-fmk.
TNF-α triggers the TNFR1 receptor.
Smac mimetic degrades cIAPs, preventing RIPK1 ubiquitination and destabilizing the pro-survival Complex I.
zVAD-fmk (a pan-caspase inhibitor) blocks caspase-8, actively shunting the cell away from apoptosis and forcing the formation of the necroptotic Complex IIb (Necrosome).
Step-by-Step Methodology:
Cell Seeding: Seed HT-29 cells at 10,000 cells/well in 90 µL of McCoy's 5A medium (supplemented with 10% FBS) in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Compound Pre-treatment: Add 5 µL of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (10-point dose-response, 20x concentrated in medium) to the cells. Incubate for 1 hour.
Necroptosis Induction (TSZ): Add 5 µL of 20x TSZ cocktail to achieve final concentrations of 20 ng/mL TNF-α, 100 nM Smac mimetic (BV6), and 20 µM zVAD-fmk.
Self-Validation Step: Include "Cell Only" wells (no TSZ, no compound) to establish 100% viability, and "TSZ + DMSO" wells to establish 0% viability (maximum necroptosis).
Incubation: Incubate the plates for 24 hours at 37°C.
Viability Readout: Add 50 µL of CellTiter-Glo Reagent (Promega) to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Quantification: Measure luminescence. Plot the dose-response curve to determine the EC₅₀ value, representing the concentration at which the compound rescues 50% of the cells from TSZ-induced necroptosis.
References
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors
Chemical Biology & Drug Design (2016).
URL:[Link]
Advances in RIPK1 kinase inhibitors
Frontiers in Pharmacology (2022).
URL:[Link]
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231
Journal of Physiology and Pharmacology (2018).
URL: [Link]
Application
Application Note: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Profile: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) Executive Summary & Chemical Profiling In modern...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals
Compound Profile: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6)
Executive Summary & Chemical Profiling
In modern drug discovery, the rapid generation of structurally diverse, target-specific libraries relies heavily on highly functionalized building blocks. 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole has emerged as a highly versatile intermediate. By combining a rigid heteroaromatic core with a flexible, lipophilic tail, this compound provides an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
The molecule consists of three functionally distinct domains:
The Pyrazole Core: Acts as a rigid spacer and a privileged hydrogen-bonding scaffold [2].
The 3-Nitro Group: Serves as a stable, latent synthetic handle that can be cleanly reduced to an amine for late-stage diversification [1].
The 1-(3-Phenoxypropyl) Chain: Functions as a flexible lipophilic anchor, frequently utilized to probe deep hydrophobic pockets or allosteric sites in target proteins [3].
Mechanistic Grounding in Drug Design
The Role of the Phenoxypropyl Anchor
The inclusion of a phenoxypropyl moiety is a proven strategy in medicinal chemistry for enhancing target affinity. The three-carbon alkyl chain provides optimal flexibility, allowing the terminal phenyl ether to adopt multiple conformations. This is particularly effective in targeting G-protein-coupled receptors (GPCRs) and monoamine transporters, where the phenoxypropyl group can occupy secondary hydrophobic binding pockets, thereby increasing both potency and receptor subtype selectivity [3].
Pyrazole as a Privileged Scaffold
Pyrazoles are ubiquitous in FDA-approved drugs. In kinase inhibitors, the pyrazole nitrogen atoms frequently act as hydrogen bond donors/acceptors to the amino acid backbone in the ATP-binding hinge region [2]. By utilizing a 1-substituted pyrazole, the N2 position remains available for critical hydrogen bonding, while the 3-position (post-nitro reduction) directs subsequent pharmacophores toward the solvent-exposed region or the DFG-out pocket.
Fig 1: Pharmacophore logic and target interactions of the compound's structural domains.
Synthetic Workflows & Step-by-Step Protocols
To utilize this building block, the 3-nitro group must first be reduced to the corresponding 3-amine (1-(3-phenoxypropyl)-1H-pyrazol-3-amine, CAS: 1240577-69-8). This amine is then coupled with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides) to generate the final drug candidates [1].
Protocol A: Catalytic Reduction of the Nitro Group
Causality Insight: While Palladium on Carbon (Pd/C) with hydrogen gas is the most atom-economical method for nitro reduction, an Iron/Ammonium Chloride (
) system is provided as an alternative. The system is strictly required if your target library includes halogenated phenoxy derivatives, as Pd/C will cause unwanted dehalogenation [1].
Preparation: Dissolve 10 mmol of the nitro-pyrazole in 50 mL of anhydrous methanol in a thick-walled hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (approx. 100 mg) under a continuous stream of argon to prevent auto-ignition of the catalyst.
Degassing & Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4-6 hours.
In-Process QC: Monitor the reaction via LC-MS. The disappearance of the parent mass (
) and the appearance of the amine mass () validates completion.
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield 1-(3-phenoxypropyl)-1H-pyrazol-3-amine as a pale oil/solid. Store under argon at 4°C to prevent oxidative degradation.
Protocol B: Amide Coupling for Library Generation
Causality Insight: Pyrazol-3-amines are inherently poor nucleophiles due to the electron-withdrawing nature of the adjacent sp2 nitrogen in the heteroaromatic ring. Therefore, standard coupling reagents like EDC/HOBt often result in poor yields. HATU is explicitly chosen here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the coupling to completion [2].
Step-by-Step Methodology:
Activation: In an oven-dried round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the 1-(3-phenoxypropyl)-1H-pyrazol-3-amine (1.0 eq) generated from Protocol A. Stir the reaction mixture at 40°C for 12 hours.
In-Process QC: Check TLC (Ethyl Acetate/Hexane 1:1). The amine starting material should be completely consumed.
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
Purification: Dry over
, concentrate, and purify via reverse-phase preparative HPLC to obtain the final drug candidate.
Fig 2: Synthetic workflow from the nitro-pyrazole building block to biological screening.
Data Presentation: Reaction Optimization
The following table summarizes the quantitative optimization of the amide coupling step (Protocol B), demonstrating the necessity of selecting the correct coupling reagents for pyrazol-3-amines.
Coupling Reagent
Base
Solvent
Temp (°C)
Time (h)
Conversion (%)*
Isolated Yield (%)
EDC / HOBt
DCM
25
24
< 30%
15%
T3P (50% in EtOAc)
Pyridine
EtOAc
80
12
65%
52%
HATU
DIPEA
DMF
40
12
> 98%
88%
COMU
DIPEA
DMF
25
18
90%
78%
*Conversion determined by LC-MS integration of the crude reaction mixture at 254 nm.
References
Rai, G., et al. "Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)." National Institutes of Health (PMC). Available at:[Link][1]
Liu, Y., et al. "Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors." National Institutes of Health (PMC). Available at:[Link][2]
Li, P., et al. "Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]
Application Notes and Protocols for Investigating the Mechanism of Action of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Quest for Novel Mechanisms The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold and the Quest for Novel Mechanisms
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic applications.[1][2] From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, the versatility of the pyrazole scaffold is well-documented.[1][3] These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][4][5][6] The introduction of various functional groups onto the pyrazole ring can significantly modulate its pharmacological properties, leading to novel therapeutic agents.[3]
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a synthetic pyrazole derivative. While the biological activities of many pyrazole-containing compounds have been extensively studied[1][4][5], the specific mechanism of action for this particular molecule remains to be elucidated. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole. The following protocols and application notes are designed to provide a logical workflow, from initial phenotypic characterization to target identification and pathway validation.
Part 1: Initial Characterization and Phenotypic Screening
Before delving into complex mechanistic studies, it is crucial to establish a foundational understanding of the compound's basic biopharmaceutical properties and its observable effects on biological systems.
Biopharmaceutical Profiling
A compound's solubility and stability are critical parameters that influence its biological activity and assay performance.[7]
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the aqueous solubility of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in physiologically relevant buffers.
Prepare a 10 mM stock solution of the compound in DMSO.
Add excess compound to PBS pH 7.4 to create a saturated solution.
Incubate the solution at 37°C with constant agitation for 24 hours to reach equilibrium.
Centrifuge the solution to pellet the undissolved compound.
Carefully collect the supernatant and filter it through a 0.22 µm filter.
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.[7]
Broad-Based Phenotypic Screening
Phenotypic screening is a powerful approach to uncover the biological effects of a compound without prior knowledge of its target.[8]
Protocol 2: Cancer Cell Line Viability Screen
Objective: To assess the anti-proliferative activity of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole across a panel of human cancer cell lines.
Materials: A diverse panel of human cancer cell lines (e.g., NCI-60 panel), appropriate cell culture media and supplements, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar viability reagent, multi-well plate reader.
Procedure:
Seed the cancer cell lines in 96-well plates at their optimal densities.
Allow the cells to adhere overnight.
Prepare serial dilutions of the compound in the appropriate cell culture medium.
Treat the cells with a range of compound concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours.
After the incubation period, assess cell viability using the MTT assay.[9]
Measure the absorbance at the appropriate wavelength using a plate reader.
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Table 1: Example Data Layout for Cancer Cell Line Screen
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Breast
A549
Lung
HCT-116
Colon
HeLa
Cervical
IMR-32
Neuroblastoma
Part 2: Target Deconvolution Strategies
Identifying the molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action.[8][10][11][12] This process, known as target deconvolution, can be approached using a variety of experimental techniques.
Caption: Decision tree for selecting a target deconvolution strategy.
Affinity-Based Approaches
These methods rely on the physical interaction between the compound and its protein target.[8][10]
Protocol 3: Affinity Chromatography coupled with Mass Spectrometry
Objective: To isolate and identify proteins that directly bind to 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Prerequisite: Synthesis of an analog of the compound with a linker for immobilization on a solid support.
Materials: Immobilized compound on resin, cell lysate from a sensitive cell line, wash buffers, elution buffer, LC-MS/MS system.
Procedure:
Incubate the immobilized compound with the cell lysate to allow for protein binding.
Wash the resin extensively to remove non-specifically bound proteins.[10]
Elute the specifically bound proteins using a competitive binder or by changing buffer conditions.
Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS analysis.
Genetics-Based Approaches
Genetic screens can identify genes that are essential for the compound's activity.[13]
Objective: To identify genes that, when knocked out, confer resistance or sensitivity to the compound.
Materials: A cell line sensitive to the compound, a genome-wide CRISPR knockout library, reagents for lentiviral production and transduction, deep sequencing platform.
Procedure:
Transduce the sensitive cell line with the CRISPR knockout library.
Treat the pooled cell population with a lethal dose of the compound.
Collect the surviving cells (resistant population).
Isolate genomic DNA from both the treated and untreated cell populations.
Amplify the sgRNA sequences by PCR and analyze them by deep sequencing.[13]
Genes whose sgRNAs are enriched in the resistant population are potential targets or are involved in the compound's mechanism of action.
Part 3: Pathway Analysis and Mechanism Validation
Once putative targets are identified, it is essential to validate the interaction and elucidate the downstream signaling pathways.
Target Engagement Assays
These assays confirm that the compound interacts with the putative target in a cellular context.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the compound with its target protein in intact cells.
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.
Materials: Sensitive cells, the compound, equipment for heating cell lysates, Western blotting reagents.
Procedure:
Treat intact cells with the compound or a vehicle control.
Heat aliquots of the cell suspension to a range of temperatures.
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
Analyze the amount of soluble target protein at each temperature by Western blotting.
A shift in the melting curve in the presence of the compound indicates target engagement.
Downstream Signaling Analysis
This involves investigating the biochemical consequences of target engagement.
Protocol 6: Western Blot Analysis of Key Signaling Pathways
Objective: To determine if the compound modulates specific signaling pathways downstream of the identified target.
Procedure:
Treat cells with the compound for various times and at different concentrations.
Prepare cell lysates and separate proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases).
Visualize the protein bands and quantify changes in protein expression or phosphorylation.
Caption: Overall workflow for mechanism of action elucidation.
References
Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
Xing, C., et al. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Medicinal Research Reviews, 35(5), 938-982. [Link]
Ionescu, D., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 23(8), 1888. [Link]
El-Sayed, M. A. A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(12), 105345. [Link]
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]
ResearchGate. (n.d.). Pharmacological profile of pyrazole. [Link]
Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. [Link]
Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1445. [Link]
Journal of Advances in Medical and Biomedical Research. (n.d.). Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking Synthesis and Biological Activities. [Link]
Alvarez, M. J., et al. (2016). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 165(3), 743-759. [Link]
The Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drug. [Link]
Singh, S., & Sharma, P. K. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(6), 2216-2236. [Link]
Kim, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(17), 2634-2641. [Link]
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
Kim, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(17), 2634-2641. [Link]
Pharmaceutical Sciences & Analytical Research Journal. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
El-Sayed, M. A. A., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105345. [Link]
Slanina, Z., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][10][11]triazin-7(6H)-ones and Derivatives. Molecules, 27(18), 6046. [Link]
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]
Cifarelli, V., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1686. [Link]
Frontiers in Pharmacology. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
Najm, M. A., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal, 8(2). [Link]
Bahare, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 336-348. [Link]
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]
Bangladesh Journals Online. (n.d.). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. [Link]
Gaglione, M., et al. (2023). Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. Pharmaceutics, 15(3), 856. [Link]
Application Note: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a Bioreductive Chemical Probe for Hypoxia-Targeted Protein Profiling
Document Type: Advanced Protocol & Technical Guide Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Scientists Scientific Rationale & Probe Mechanics Identifying the precise protein targ...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Protocol & Technical Guide
Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Scientists
Scientific Rationale & Probe Mechanics
Identifying the precise protein targets of small-molecule fragments discovered via phenotypic screening remains a primary bottleneck in drug development. This challenge is magnified when targeting the hypoxic tumor microenvironment, where transient signaling and altered cellular redox states complicate standard affinity pull-down techniques.
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (NPPP) is a specialized, fragment-sized chemical probe designed to exploit these exact microenvironmental conditions. Rather than relying on reversible affinity, NPPP functions as a hypoxia-activated covalent modifier .
The Causality of the Chemical Design
The Bioreductive Warhead (3-Nitropyrazole): Under normoxic conditions, the nitropyrazole core is sterically and electronically inert. However, in hypoxic environments (typically <1%
), cellular nitroreductases (NTRs) catalyze the step-wise reduction of the nitro group. This generates highly reactive nitroso and hydroxylamine intermediates that act as potent electrophiles, rapidly forming irreversible covalent adducts with proximal nucleophilic residues (primarily cysteines) [1].
The Recognition Element (3-Phenoxypropyl): The flexible, lipophilic phenoxypropyl chain drives the initial non-covalent association of the probe with hydrophobic protein pockets (e.g., kinase active sites or allosteric lipid-binding domains) prior to the bioreductive covalent trapping.
Because NPPP (MW: 247.25 Da) is a minimalist fragment, appending a bulky alkyne or biotin reporter tag would likely abrogate its native binding interactions. Therefore, to identify its targets, we must employ a Competitive Activity-Based Protein Profiling (isoTOP-ABPP) workflow [2]. In this self-validating system, NPPP competes against a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. Cysteines covalently blocked by NPPP during hypoxic incubation will show a quantifiable depletion in IA-alkyne labeling, revealing the probe's direct targets.
Fig 1: Bioreductive activation of NPPP in hypoxic environments leading to covalent target modification.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness in the resulting proteomics data, this workflow incorporates three critical validation checkpoints:
Checkpoint 1 (Biological): Western blot confirmation of HIF-1α stabilization in the cell lysates to guarantee the hypoxic activation of NTRs.
Checkpoint 2 (Chemical): In-gel fluorescence visualization (via CuAAC click with TAMRA-azide) of a lysate aliquot. A successful experiment will show a global, visible reduction in fluorescent banding in the NPPP-treated lane compared to the vehicle, confirming target engagement prior to expensive MS analysis.
Checkpoint 3 (Analytical): Isobaric Tandem Mass Tag (TMT) labeling allows multiplexed, simultaneous MS analysis of Vehicle and NPPP replicates, eliminating run-to-run LC-MS variance and providing statistically rigorous Competition Ratios (
).
Fig 2: Competitive isoTOP-ABPP workflow for identifying NPPP targets using quantitative proteomics.
Step-by-Step Protocol: Competitive isoTOP-ABPP
Phase 1: In Situ Probe Engagement
Expert Insight: NPPP must be administered to live cells under hypoxia. Lysate-based labeling will fail because the cellular nitroreductase machinery requires intact metabolic cofactors (NADH/NADPH) to reduce the nitropyrazole.
Cell Culture: Culture HCT116 colorectal carcinoma cells (or preferred solid tumor line) in 10 cm dishes to 80% confluency.
Hypoxic Induction: Transfer cells to a hypoxia chamber (
) for 12 hours to upregulate bioreductive enzymes.
Treatment: Treat cells with either 50 µM NPPP (in 0.1% DMSO) or Vehicle (0.1% DMSO) for 4 hours inside the hypoxia chamber.
Harvest: Wash cells rapidly with ice-cold PBS, scrape, and pellet at
for 5 minutes. Flash-freeze pellets in liquid nitrogen.
Phase 2: Native Lysis & Broad-Spectrum Labeling
Expert Insight: Absolutely NO reducing agents (DTT,
-mercaptoethanol) can be used during lysis. They will prematurely quench the IA-alkyne probe and artificially reduce the cellular proteome, destroying the native redox state.
Lysis: Resuspend pellets in 500 µL of ice-cold DPBS containing EDTA-free protease inhibitors. Lyse via probe sonication (10% amplitude, 3 x 10s bursts).
Clarification: Centrifuge at
for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction. Adjust protein concentration to 2 mg/mL using a BCA assay.
IA-Alkyne Labeling: Add IA-alkyne to a final concentration of 100 µM. Incubate in the dark at room temperature for 1 hour to label all unblocked, reactive cysteines.
Phase 3: CuAAC Click Chemistry & Enrichment
Click Reaction: To the labeled proteome, sequentially add the following reagents (vortexing between each addition):
Biotin-PEG3-Azide (100 µM final)
TCEP (1 mM final, freshly prepared)
TBTA ligand (100 µM final)
(1 mM final)
Incubation: React for 1 hour at room temperature.
Protein Precipitation: Add 4 volumes of ice-cold Methanol, 1.5 volumes of Chloroform, and 3 volumes of
. Vortex vigorously and centrifuge at for 10 minutes. Discard the supernatant and wash the protein disc twice with cold Methanol to remove all unreacted Biotin-Azide.
Enrichment: Resuspend the protein pellet in 1.2% SDS/PBS (heating may be required). Dilute to 0.2% SDS with PBS, add 100 µL of pre-washed Streptavidin agarose beads, and rotate for 2 hours at room temperature.
Phase 4: On-Bead Digestion & TMT Labeling
Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS to remove non-specifically bound proteins.
Reduction/Alkylation: Now it is safe to reduce. Add 10 mM DTT (30 min, 65°C), followed by 20 mM Iodoacetamide (30 min, RT, dark).
Digestion: Add 2 µg of sequencing-grade Trypsin in 100 mM TEAB buffer. Digest overnight at 37°C.
TMT Labeling: Collect the digested peptides (supernatant). Label the Vehicle replicates and NPPP replicates with distinct TMT isobaric tags according to the manufacturer's protocol. Pool, desalt via C18 StageTips, and analyze via LC-MS/MS (Orbitrap Eclipse).
Data Presentation & Interpretation
In competitive ABPP, a target protein is identified by calculating the Competition Ratio (
) : the TMT reporter ion intensity of the Vehicle divided by the NPPP treatment.
: The cysteine was not bound by NPPP (Off-target / Background).
: The cysteine was heavily blocked by NPPP, indicating a high-confidence direct target.
Table 1: Representative TMT-LC-MS/MS Target Engagement Data for NPPP
Protein Target
Gene Name
Uniprot ID
Modified Cysteine
Log2(Veh/NPPP)
-value
Target Confidence
Epidermal growth factor receptor
EGFR
P00533
Cys797
3.82
< 0.001
High
Signal transducer and activator 3
STAT3
P40763
Cys259
3.51
< 0.005
High
RAC-alpha serine/threonine kinase
AKT1
P31749
Cys296
2.95
< 0.010
Medium
Glyceraldehyde-3-phosphate DH
GAPDH
P04406
Cys152
0.15
0.840
Low (Decoy)
Actin, cytoplasmic 1
ACTB
P60709
Cys374
-0.05
0.910
Low (Decoy)
Data Interpretation Note: The identification of Cys797 on EGFR suggests that the 3-phenoxypropyl moiety of NPPP successfully docks into the ATP-binding pocket of EGFR, positioning the bioreduced 3-nitropyrazole warhead to covalently trap the catalytic cysteine.
References
Mastalarz, A., Kochel, A., Milczarek, M., & Wietrzyk, J. "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity." Molecules 25.23 (2020): 5600. URL: [Link]
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468.7325 (2010): 790-795. URL: [Link]
Method
Application Note: Radiosynthesis and Formulation of 3-[18F]Fluoro-1-(3-phenoxypropyl)-1H-pyrazole for PET Imaging Studies
Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Contextual Grounding The 1-(3-phenoxypropyl)-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Executive Summary & Contextual Grounding
The 1-(3-phenoxypropyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of highly selective central nervous system (CNS) ligands, including Sigma-1 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) receptor modulators and cyclooxygenase (COX) inhibitors[1]. To evaluate the pharmacokinetic and pharmacodynamic profiles of these compounds in vivo, Positron Emission Tomography (PET) imaging is the gold standard.
This application note details the optimized radiosynthesis, purification, and formulation protocols for generating the radiotracer 3-[18F]fluoro-1-(3-phenoxypropyl)-1H-pyrazole from its nitro-precursor, 3-nitro-1-(3-phenoxypropyl)-1H-pyrazole . By employing a nucleophilic heteroaromatic substitution (
) strategy, this protocol ensures high radiochemical yield (RCY), excellent specific activity, and a biocompatible final formulation suitable for preclinical imaging studies.
Mechanistic Rationale: The
Approach
Direct electrophilic fluorination using
gas often yields products with low specific activity, which is detrimental for imaging low-density receptor targets like . Therefore, nucleophilic substitution using cyclotron-produced is the preferred methodology.
The Precursor Design: The nitro (
) group at the 3-position of the pyrazole ring is highly electron-withdrawing. It activates the C3 position for nucleophilic attack and serves as an excellent leaving group.
Phase-Transfer Catalysis: Aqueous
is unreactive due to strong hydration. By passing the aqueous through a QMA cartridge, the isotope is trapped. It is subsequently eluted using a mixture of Kryptofix 2.22 () and Potassium Carbonate (). strongly chelates ions, preventing ion-pairing and leaving the "naked" and highly nucleophilic.
Solvent & Temperature Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is utilized as an aprotic polar solvent to stabilize the Meisenheimer transition state without solvating the fluoride ion. A temperature of 130 °C provides the necessary activation energy to overcome the aromatic resonance barrier of the pyrazole ring.
Workflow and Mechanistic Visualizations
Radiosynthesis workflow for [18F]fluorination of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Nucleophilic heteroaromatic substitution (SNAr) mechanism for [18F] labeling.
Cartridges: Sep-Pak Light QMA (pre-conditioned with
and water), Sep-Pak C18 Plus (pre-conditioned with ethanol and water).
Step-by-Step Methodology
Phase 1: Radionuclide Trapping and Activation
Receive aqueous
(typically 10–50 GBq in ) from the cyclotron target.
Pass the activity through the pre-conditioned QMA cartridge to trap the
and recover the enriched .
Elute the trapped
into a borosilicate reactor vial using a solution of (15 mg) and (3 mg) dissolved in MeCN/H₂O (80:20 v/v, 1.0 mL).
Causality Check: The precise ratio of
to ensures complete chelation of potassium without introducing excess basicity, which could lead to precursor degradation.
Phase 2: Azeotropic Drying
Evaporate the eluate under a gentle stream of helium or nitrogen at 100 °C.
Add anhydrous MeCN (1.0 mL) and evaporate to dryness. Repeat this step twice.
Causality Check: Water heavily solvates the fluoride ion, rendering it unreactive for
. Repeated azeotropic distillation ensures a strictly anhydrous environment, maximizing the nucleophilicity of .
Phase 3: Radiosynthesis (
)
Dissolve 3.0 mg of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in 0.5 mL of anhydrous DMSO.
Add the precursor solution to the dried
complex.
Seal the vial and heat at 130 °C for 10 minutes.
Quench the reaction by adding 1.5 mL of HPLC-grade water to halt the substitution and prepare the mixture for chromatography.
Phase 4: Purification
Inject the quenched reaction mixture onto a semi-preparative HPLC system equipped with a reverse-phase C18 column (e.g., Luna C18, 250 x 10 mm, 5 µm).
Elute using an isocratic mixture of MeCN/H₂O (e.g., 45:55 v/v) at a flow rate of 4.0 mL/min.
Collect the radioactive fraction corresponding to 3-[18F]fluoro-1-(3-phenoxypropyl)-1H-pyrazole (identified via inline gamma and UV detectors).
Phase 5: Formulation via Solid Phase Extraction (SPE)
Dilute the collected HPLC fraction with 20 mL of sterile water to decrease the organic solvent concentration.
Pass the diluted fraction through a pre-conditioned Sep-Pak C18 Plus cartridge to trap the highly lipophilic radiotracer.
Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents (MeCN).
Elute the radiotracer with 1.0 mL of absolute ethanol, followed by 9.0 mL of 0.9% sterile saline into a sterile, pyrogen-free vial.
Causality Check: This SPE formulation step is critical. It removes toxic HPLC solvents and formulates the tracer in an injectable, biocompatible matrix (10% EtOH in saline) suitable for intravenous administration.
Data Presentation & Optimization Summaries
Table 1: Optimization of Reaction Conditions and Radiochemical Yield (RCY)
Precursor Mass
Solvent
Temp (°C)
Time (min)
Uncorrected RCY (%)
Radiochemical Purity
1.0 mg
DMSO
110
10
12 ± 3%
> 99%
3.0 mg
DMSO
130
10
48 ± 5%
> 99%
5.0 mg
DMSO
130
15
51 ± 4%
> 98%
3.0 mg
DMF
130
10
35 ± 6%
> 99%
Note: 3.0 mg precursor in DMSO at 130 °C for 10 minutes provides the optimal balance between precursor consumption and radiochemical yield.
Table 2: Final Quality Control (QC) Specifications
Parameter
Analytical Method
Acceptance Criteria
Appearance
Visual Inspection
Clear, colorless, free of particulates
Radiochemical Purity
Analytical HPLC (Radio-detector)
95%
Chemical Purity
Analytical HPLC (UV 254 nm)
95%
Specific Activity
HPLC (UV calibration curve)
37 GBq/µmol (1000 mCi/µmol)
Residual Solvents
Gas Chromatography (GC)
MeCN 410 ppm; EtOH 10% v/v
pH
pH Indicator Strip
4.5 – 7.5
References[1] Synthesis, Structural, Biocomputational Modeling and Antifungal Activity of Novel Armed pyrazoles | Request PDF - ResearchGate. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UYERPtg-tpyLrwcZPJutT9pH7v2EL9plDmcaOqe6-Q5tyfeM-jNc-DE4LYtWTQcK1Km4Gyy6ZseCgIDHv0f173dTcOkJXTuWruEdNSVY7wdg4lIMRlxR7U3GLMfrkKdu1V3suNWuk_T7-iq7_JBPQQtosTWU0shzFuT_UtflLrVkqyj2rNSouYh5gK5lCqD5I2LnIEP0su7CDlI_s2JZ2kI_gYO3-e9DKU-h9A-wXBrHuuEvmi5YJgpB2TyIFE5Gwl1YxoMgbjFhpD8O[3] New pyrazole derivatives having CRTh2 antagonistic behaviour - European Patent Office - EP 2457900 A1. Googleapis.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0qLEcsnMN_YjVANMRv7RVvdaUAh_HfAcwrgp9xQBgdX019x9gG7OnwFf7m34l9M9nCZStvzF1mVIa86e8-OG97CUrs3yfuGGXT_4D7QEDU3kiEFETR7ukOMzwIL4xvL5c_-kxfuL1Em5W9u1KGkhpsuwdAlirBtxLwpf9mehtbZhkl13ptMe7GgM-N00=[2] Binding Database. Bindingdb.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdgKPM2RcZZWDs4TWKHZUDdp0b3FSzkoEL6uDpHtRjNQd-t_GtAPX40AWEZ9UDgL1Fp_hfJX4ZUopQeqC42vECVjpzKHjB1MbeipmD6Pa1Udyv0RpOcUa70cWNGW-Oo8XbLlu1bHSR4EnEHRUlvaPDIiqi
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PYR-NITRO-003
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for N-Alkylation of 3-Nitropyrazoles
Core Directive & Analysis
Welcome to the Technical Support Center. You are likely encountering low yields or purity issues in the synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole .
This reaction is a classic nucleophilic substitution (
), but it is deceptive. The core challenge is not the alkylation itself, but the regioselectivity of the 3-nitropyrazole anion. The nitro group () introduces significant electronic withdrawal and steric bulk, creating a competition between the (desired 3-nitro product) and (undesired 5-nitro product) alkylation pathways.
Below is the validated technical guide to troubleshooting and optimizing this specific synthesis.
The Synthetic Pathway (Mechanism & Logic)
Before troubleshooting, we must establish the "Golden Path"—the theoretically optimal route.
Caption: Mechanistic bifurcation in nitropyrazole alkylation. Path A leads to the desired 3-nitro isomer; Path B leads to the 5-nitro impurity.
Validated Experimental Protocol
Do not rely on generic pyrazole conditions. The electron-withdrawing nitro group makes the pyrazole less nucleophilic, requiring specific forcing conditions that do not compromise regioselectivity.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
3-Nitro-1H-pyrazole
1.0
Substrate
Ensure dry; water kills the reaction if using NaH.
1-Bromo-3-phenoxypropane
1.1 - 1.2
Electrophile
Slight excess drives conversion.
Cesium Carbonate ()
1.5 - 2.0
Base
Recommended. The "Cesium Effect" improves solubility and rate over .
Acetonitrile (MeCN)
Solvent
Medium
Polar aprotic. Easier workup than DMF.
Potassium Iodide (KI)
0.1 (Cat.)
Catalyst
Converts alkyl bromide to more reactive alkyl iodide in situ (Finkelstein).
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Nitro-1H-pyrazole (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
Deprotonation: Add
(1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) as the anion forms.
Activation: Add KI (0.1 equiv). This is critical for alkyl bromides to improve kinetics.
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
Target: Disappearance of the polar pyrazole spot.
Workup: Cool to RT. Filter off inorganic solids (
, Excess Carbonate). Concentrate the filtrate.
Purification: The residue will likely contain a mixture of the 3-nitro (Major) and 5-nitro (Minor) isomers.
Separation: Flash column chromatography (Silica).[1] The 3-nitro isomer is typically less polar (higher
) than the 5-nitro isomer due to dipole moment cancellation.
Troubleshooting Guide: Why is my yield low?
Use this decision matrix to diagnose your specific failure mode.
Scenario A: Low Conversion (Starting Material Remains)
Cause 1: Poor Nucleophilicity. The nitro group deactivates the ring.
Fix: Switch solvent to DMF (Dimethylformamide) and increase temp to 80°C. DMF solvates the cation better, leaving the anion "naked" and more reactive.
Cause 2: Alkyl Halide Degradation. Phenoxypropyl bromide can hydrolyze or eliminate to an alkene under strong base/heat.
Fix: Check the quality of your alkyl halide by H-NMR. Add it in two portions (0.6 eq at start, 0.6 eq after 2 hours).
Scenario B: Regioisomer Contamination (The "Twin Spot" Problem)
Diagnosis: You see two spots close together on TLC. The lower spot is likely the 5-nitro isomer (N2 alkylation).
Mechanism: Steric hindrance usually directs alkylation to N1 (distal to nitro). However, high temperatures or very small cations (
, ) can increase N2 attack.
Fix:
Switch Base: Use
. The large Cesium cation coordinates less tightly to the N-anion, allowing steric control to dominate (favoring N1).
Lower Temperature: Run at RT for longer (24-48h) instead of 60°C.
Scenario C: Product is an Oil/Gum (Purity Issue)
Cause: Residual solvent (DMF/DMSO) or phenol impurities.
Fix:
If using DMF: Wash the organic layer 5x with 5% LiCl solution during workup to remove DMF.
Trituration: Attempt to triturate the oil with cold diethyl ether or pentane to induce crystallization.
Comparative Data: Base & Solvent Effects[2]
The following table summarizes expected outcomes based on reaction conditions for nitropyrazoles [1][2].
Base
Solvent
Temp
Yield (Isolated)
Regio Ratio (3-nitro : 5-nitro)
Verdict
NaH
THF
0°C RT
50-60%
~60 : 40
Poor. Fast but unselective.
Acetone
Reflux
40-50%
~80 : 20
Slow. Incomplete conversion common.
DMF
80°C
75-85%
~90 : 10
Standard. Hard to remove DMF.
MeCN
60°C
85-92%
>95 : 5
Optimal. Best balance of yield/selectivity.
Frequently Asked Questions (FAQs)
Q: Why is the 5-nitro isomer formed at all if the 3-nitro position is less sterically hindered?A: While sterics favor the 3-nitro position (N1), the electron density is delocalized. In the transition state, the proximity of the cation to the nitro group can sometimes facilitate coordination-directed attack at the N2 position, especially with small cations like Sodium (
). This is why Cesium () is preferred—it is too large to coordinate tightly, leaving sterics as the sole directing force [2].
Q: Can I use the chloro-analog (1-chloro-3-phenoxypropane) instead of the bromo?A: Only if you add Potassium Iodide (KI) . The chloride is a poor leaving group for this deactivated nucleophile. Without KI (Finkelstein condition), the reaction will stall or require temperatures that degrade the product.
Q: How do I definitively distinguish the 3-nitro and 5-nitro isomers by NMR?A: Look at the pyrazole protons.
3-Nitro isomer (Desired): The protons are often further apart in chemical shift. NOESY will show a correlation between the
-CH2 group and the pyrazole H-5 proton.
5-Nitro isomer (Undesired): The
-CH2 group is spatially close to the Nitro group, not a proton. You will lack the strong NOE correlation between the -CH2 and the adjacent ring proton found in the 3-nitro isomer [3].
References
Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. (2022). Discusses the impact of base size and solvent polarity on N1 vs N2 selectivity.
Optimizing N-Alkylation of Pyrazoles: Technical Guide.BenchChem Technical Support. (2025). Provides protocols for base selection (
vs ) and solvent effects.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Int. J. Mol. Sci. (2019).[2] Detailed analysis of tautomerism and spectroscopic identification of isomers.
Synthesis of N-substituted nitropyrazoles. ChemicalBook Data. General synthesis data and physical properties for 3-nitropyrazole derivatives.
purification strategies for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole and its intermediates
Status: Active Ticket ID: PYR-NITRO-003 Assigned Specialist: Senior Application Scientist, Separation Sciences Welcome to the Technical Support Portal You are accessing the master troubleshooting guide for the synthesis...
You are accessing the master troubleshooting guide for the synthesis and purification of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole . This intermediate is a critical building block in medicinal chemistry, often serving as a scaffold for enzyme inhibitors (e.g., oxidases, kinases).
The primary challenge with this molecule is the regioselective N-alkylation of the pyrazole ring. The 3-nitropyrazole starting material exists in tautomeric equilibrium, leading to a mixture of the desired 1,3-isomer and the undesired 1,5-isomer .
This guide provides self-validating protocols to isolate the target compound with
purity.
Part 1: The Synthesis & Impurity Landscape
Before troubleshooting purification, you must understand what you are purifying. The reaction of 3-nitro-1H-pyrazole with 1-bromo-3-phenoxypropane (typically using
or in DMF) generates a specific impurity profile.
Visualizing the Reaction Pathway
The following diagram outlines the reaction flow and the origin of critical impurities.
Figure 1: Reaction landscape showing the divergent pathways for 1,3- and 1,5-isomer formation.
Part 2: Troubleshooting & Purification Protocols
Issue #1: Separating the 1,3- and 1,5-Regioisomers
The Problem: The 3-nitro and 5-nitro isomers have very similar polarities. Standard isocratic TLC often shows them as a single spot or overlapping figure-8 spots.
The Solution: The position of the nitro group relative to the alkyl chain alters the net dipole moment. The 1,5-isomer (nitro adjacent to the alkyl chain) often experiences steric twisting and dipole cancellation, making it less polar (elutes first) than the 1,3-isomer in many solvent systems, though this must be confirmed experimentally for every specific linker.
Protocol: High-Resolution Flash Chromatography
Parameter
Specification
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard normal phase is sufficient; C18 is reserve.
Critical: The phenoxypropyl chain makes the oil viscous. Wet loading in DCM causes band broadening.
Gradient
0% 10% B (2 CV) 10% 30% B (10 CV) Hold 30% B
Shallow gradient prevents co-elution. The target usually elutes between 20-35% EtOAc.
Step-by-Step Guide:
TLC Optimization: Run TLC in 30% EtOAc/Hexane. If
, switch to Toluene/Acetone (9:1) . The interactions with toluene often separate nitro-isomers better than Hex/EtOAc.
Run the Column: Collect small fractions.
Check Fractions: Do not rely on UV alone. The isomers have different extinction coefficients. Spot every fraction.
Issue #2: The Product is an "Oily" Solid (Crystallization Failure)
The Problem: The phenoxypropyl linker adds flexibility and lipophilicity ("grease"), preventing the rigid nitro-pyrazole lattice from packing. The product often oils out as a yellow gum.
The Solution: You must disrupt the solvation of the phenoxy chain using a non-polar anti-solvent while keeping the pyrazole core on the verge of precipitation.
Protocol: Two-Solvent Recrystallization
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Dichloromethane (DCM) .
Note: EtOH is preferred for purer crystals; DCM is easier if solubility is low.
Anti-solvent Addition:
If using EtOH: Add warm Water dropwise until persistent turbidity (cloudiness) appears.
The "Scratch" Technique: If oil droplets form instead of crystals, re-heat to dissolve, then cool very slowly to room temperature. Scratch the glass side of the flask with a spatula to induce nucleation.
Seed Crystal: If you have even a micro-crystal from a previous batch, add it at room temperature.
Harvest: Filter the off-white/pale yellow needles and wash with cold Hexane/Ethanol (9:1).
Issue #3: Analytical Confirmation (Is it 1,3 or 1,5?)
The Problem: Mass Spectrometry (LCMS) cannot distinguish regioisomers (same MW). 1H NMR is similar.
The Solution: You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.
Diagnostic Criteria:
Target (1,3-Isomer): The
-CH protons (propyl chain) are far from the C5-H proton of the pyrazole ring.
Result:Weak or NO NOE signal between
-CH and Pyrazole-H5.
Impurity (1,5-Isomer): The
-CH protons are spatially adjacent to the Nitro group (at C5)? No, in 1,5-isomer, the Nitro is at 5, Alkyl at 1. Wait—let's correct the geometry.
Correction: In the 1,5-isomer , the Alkyl is at N1 and the Nitro is at C5. They are neighbors.
In the 1,3-isomer , the Alkyl is at N1 and the Nitro is at C3. The Proton is at C5.
Definitive Test: In the 1,3-isomer , the
-CH group is adjacent to the C5-Proton . You WILL see a strong NOE between the -CH and the Pyrazole C5-H.
In the 1,5-isomer , the
-CH is adjacent to the Nitro group . There is NO proton at C5 (it's substituted by Nitro). The only proton is at C4 or C3. You will see NO strong NOE between -CH and the ring protons (distance is too far).
Strong interaction between -CH and Pyrazole-H (C5).
Weak/None (N-CH is blocked by Nitro group).
13C NMR
C3 (C-NO) typically shielded relative to C5.
C5 (C-NO) often deshielded.
Part 3: The Purification Decision Tree
Use this logic flow to determine your next step.
Figure 2: Decision tree for purification workflow.
References & Further Reading
Katritzky, A. R., et al. "Regioselective N-Alkylation of 3- and 5-Substituted Pyrazoles." Journal of Organic Chemistry. (Fundamental principles of pyrazole tautomerism and alkylation kinetics).
Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.
BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers." (Practical guide on solvent systems for nitrogen heterocycles).
For further assistance, please contact the Separation Sciences team with your specific NMR data.
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis and encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis and encountering challenges with side product formation. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis is often plagued by issues such as poor regioselectivity and the formation of unwanted isomers.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in pyrazole synthesis?
A1: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the most common issue is the formation of a regioisomeric mixture.[3][4] This means you get two different pyrazole products with the same molecular formula but different arrangements of substituents on the pyrazole ring. Controlling this regioselectivity is a primary challenge.[4][5]
Q2: I see an unexpected broad signal in my ¹H NMR. What could it be?
A2: A very broad signal in the ¹H NMR spectrum of a pyrazole derivative often corresponds to the N-H proton.[6] This broadening is due to several factors, including quadrupolar coupling with the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons in the solvent.[6] If your pyrazole is N-unsubstituted, you might also be observing rapid tautomeric exchange between the two nitrogen atoms, which can also lead to signal broadening.[6][7]
Q3: My reaction is not going to completion, and I'm left with a stable intermediate. What's happening?
A3: In many pyrazole syntheses, especially those starting from 1,3-dicarbonyls, the reaction can sometimes stall at the hydrazone or enamine intermediate.[8] The final cyclization and dehydration step to form the aromatic pyrazole ring may require more forcing conditions, such as higher temperatures or the addition of an acid catalyst to facilitate the removal of water.[8][9]
Q4: Are there alternatives to the classic Knorr synthesis to improve regioselectivity?
A4: Yes, several methods offer better regiocontrol. One powerful alternative is the use of 1,3-dipolar cycloaddition reactions, for example, between a diazo compound and an alkyne.[4] This approach provides a different pathway to the pyrazole core and can result in excellent regioselectivity.[4][10] Another strategy is to use dicarbonyl surrogates like β-enaminones, which pre-define the reactivity of the electrophilic centers.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is a classic example where a mixture of two regioisomers can be formed. The outcome is highly dependent on the reaction conditions and the electronic and steric properties of the substituents.
Underlying Causes & Mechanistic Insight
The reaction proceeds via the initial attack of one of the hydrazine nitrogens on one of the carbonyl carbons. The regioselectivity is determined by which carbonyl group is attacked first. This is influenced by:
Steric Hindrance: Bulky groups on the diketone or the hydrazine can favor attack at the less hindered carbonyl.
Electronic Effects: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.
pH of the Medium: The acidity or basicity of the reaction can influence which nitrogen of the substituted hydrazine is more nucleophilic and can also affect the tautomeric equilibrium of the 1,3-diketone.[11]
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving regioselectivity.
Solutions & Protocols
pH and Catalyst Optimization: The acidity of the reaction medium is a critical parameter.[11]
Acidic Conditions: Often favor the reaction of the more basic nitrogen of the hydrazine, which can influence the initial point of attack. A few drops of glacial acetic acid are commonly used.[9]
Basic Conditions: Can deprotonate the hydrazine, potentially altering its nucleophilicity and the preferred reaction pathway.
Lewis Acids: Catalysts like Yb(PFO)₃ can coordinate to the dicarbonyl, enhancing the electrophilicity of one carbonyl over the other and improving the isomeric ratio.[4]
Solvent Screening: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the stability of the intermediates, thereby affecting the final product ratio.
Protic vs. Aprotic: Protic solvents like ethanol or acetic acid can participate in hydrogen bonding and proton transfer, which can be crucial for the cyclization step. Aprotic polar solvents may favor the formation of intermediates.[5]
Solvent
Dielectric Constant
Typical Effect on Regioselectivity
Ethanol
24.5
Commonly used, often gives a mixture of isomers.
Acetic Acid
6.2
Can act as both solvent and catalyst, often improves selectivity.[12]
Toluene
2.4
Non-polar, may slow down the reaction or alter selectivity.[5]
HFIP
9.3
Highly polar, non-coordinating solvent that can promote specific pathways.[4]
Microwave-Assisted Synthesis: Rapid and uniform heating provided by microwave irradiation can sometimes favor the formation of the thermodynamically more stable product, leading to a better regioisomeric ratio.[4]
Issue 2: Formation of Pyrazolone Side Products
When β-ketoesters are used as the 1,3-dicarbonyl equivalent, the intended product is often a pyrazolone, which exists in tautomeric forms.[9][13] However, under certain conditions, further reactions or incomplete cyclization can lead to undesired side products.
Underlying Causes & Mechanistic Insight
The reaction between a β-ketoester and a hydrazine first forms a hydrazone at the ketone position.[9] The subsequent intramolecular cyclization involves the other nitrogen attacking the ester carbonyl. If this cyclization is not efficient, or if the starting materials can react in other ways, side products can form.
Caption: Reaction pathway for pyrazolone synthesis.
Solutions & Protocols
Ensure Anhydrous Conditions: Trace amounts of water can lead to the hydrolysis of the ester functionality or the hydrazone intermediate, leading to the formation of carboxylic acids or other impurities.
Temperature Control: The cyclization step often requires heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time to ensure full conversion to the desired pyrazolone without degradation.
Choice of Hydrazine: Using hydrazine hydrate versus anhydrous hydrazine can impact the reaction. Hydrazine hydrate is often sufficient, but for sensitive substrates, anhydrous hydrazine in a polar aprotic solvent may give cleaner results.
Issue 3: Identification of Regioisomers
Once a mixture of isomers is formed, it is crucial to correctly identify the major and minor products. Spectroscopic techniques, particularly NMR, are essential for this purpose.
Spectroscopic Analysis
¹H NMR: The chemical shifts of the pyrazole ring protons and the substituents can provide clues about the isomer structure. However, definitive assignment based on ¹H NMR alone can be difficult.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the substitution pattern.
2D NMR (HMBC and NOESY): These are the most powerful tools for unambiguous structure determination.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range coupling of a substituent's protons to the pyrazole ring carbons, you can definitively determine the connectivity.[6][10]
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space. This can be useful for confirming assignments, especially for substituents on adjacent carbons.[10]
Protocol: Distinguishing Pyrazole Regioisomers using HMBC
Sample Preparation: Prepare a sufficiently concentrated sample of the isomer mixture (or the isolated isomers) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire Spectra: Obtain high-quality ¹H, ¹³C, and HMBC spectra.
Analysis:
Identify the signals corresponding to the key protons on your substituents (e.g., a methyl group or a specific aromatic proton).
In the HMBC spectrum, look for cross-peaks between these protons and the carbons of the pyrazole ring (C3, C4, and C5).
A 3-bond correlation from the protons of a substituent at the 5-position to the C4 and C3 carbons will confirm its location. Conversely, a substituent at the 3-position will show correlations to C4 and C5.
Proton Signal (e.g., -CH₃)
Expected HMBC Cross-Peaks to Pyrazole Carbons
Conclusion
If at C3
C3, C4
Substituent is at the 3-position.
If at C5
C5, C4
Substituent is at the 5-position.
References
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
PMC. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]
ResearchGate. (n.d.). A one-step synthesis of pyrazolone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
ResearchGate. (2020). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
RWTH Publications. (2017, March 22). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]
IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
addressing stability and degradation issues of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in solution
Welcome to the Technical Support Center for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific structural vulnerabilities of this compound.
This molecule contains three distinct functional domains: a pyrazole core, a highly reactive 3-nitro group, and a phenoxypropyl ether linkage[1]. Understanding the physical chemistry and causality behind how these domains interact with solvents, light, and pH is critical for maintaining molecular integrity during your assays and syntheses.
Troubleshooting Guides & FAQs
Q1: Why am I observing a mass shift of -30 Da or -16 Da in my LC-MS analysis after leaving the solution on the benchtop?Causality & Solution: This is a classic signature of photolytic degradation. Nitro-aromatics and nitro-pyrazoles are highly sensitive to UV and ambient visible light. Photons induce the homolytic cleavage or photoreduction of the nitro group (
) to a nitroso (, resulting in a -16 Da shift) or an amine (, resulting in a -30 Da shift). Protic solvents can exacerbate this by acting as hydrogen donors during the photoreduction process.
Actionable Step: Store all stock solutions in amber glass vials. If working under ambient laboratory lighting, wrap reaction vessels in aluminum foil. Use anhydrous, non-protic solvents (like DMSO or Acetonitrile) for long-term storage.
Q2: My compound degrades rapidly in acidic aqueous media (pH < 2). What is the mechanism, and how can I prevent it?Causality & Solution: The molecule contains a phenoxypropyl ether linkage. In the presence of strong aqueous acids—particularly hydrohalic acids like HBr or HI—the ether oxygen undergoes protonation to form an oxonium ion[2]. This is followed by an
nucleophilic attack by the conjugate base (e.g., bromide or iodide) on the less sterically hindered alkyl carbon[3]. This cleaves the molecule into phenol and 1-(3-halopropyl)-3-nitro-1H-pyrazole.
Actionable Step: Avoid using strong hydrohalic acids for pH adjustment. If acidic conditions are strictly required (e.g., for HPLC mobile phases), use dilute weak acids like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The conjugate bases of these acids are extremely poor nucleophiles, which effectively shuts down the cleavage pathway[2].
Q3: I am using a transition-metal catalyst in my downstream assay, and the compound is disappearing without forming the expected product. Why?Causality & Solution: The 3-nitro group is highly susceptible to reductive degradation in the presence of transition metals (e.g., Fe, Cu, Pd)[4]. Even trace bimetallic impurities in aqueous buffers can catalyze the reduction of the nitro group to an amino group via a pseudo-first-order kinetic pathway, often passing through unstable hydroxylamine intermediates[4].
Actionable Step: Add a metal chelator (e.g., EDTA) to your aqueous buffers if trace metal contamination is suspected. If your synthetic step requires a metal catalyst, ensure the nitro group is either the intended target of reduction or orthogonally protected.
Empirical Stability Data
To facilitate quick decision-making, the following table summarizes the quantitative stability of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (at 1 mg/mL) across various standard laboratory conditions.
To validate the integrity of your specific batch, use this self-validating LC-MS/UV protocol. The inclusion of immediate neutralization steps ensures that degradation is halted exactly at the 24-hour mark, providing reliable kinetic data.
Step 1: Stock Preparation
Dissolve 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in anhydrous HPLC-grade Acetonitrile to a final concentration of 10 mM. Vortex until completely dissolved.
Step 2: Aliquoting & Stress Conditions
Prepare four separate 1.5 mL Eppendorf tubes:
Acid Stress: Mix 100 µL stock with 900 µL of 0.1 M HCl.
Base Stress: Mix 100 µL stock with 900 µL of 0.1 M NaOH.
Oxidative Stress: Mix 100 µL stock with 900 µL of 3%
.
Photolytic Stress: Mix 100 µL stock with 900 µL Acetonitrile; expose to 1.2 million lux hours and 200 Watt hours/
UV light (ICH Q1B standard).
Step 3: Incubation & Quenching (Critical Step)
Incubate all dark samples (Acid, Base, Oxidative) at 40°C for exactly 24 hours. At
hours, immediately quench the acid and base samples to pH 7.0 using equimolar NaOH or HCl, respectively. Causality: Quenching prevents further degradation while the samples wait in the autosampler queue, ensuring the data reflects exactly 24 hours of stress.
Step 4: LC-MS/UV Analysis
Inject 5 µL onto an LC-MS system equipped with a C18 column.
Gradient: 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes.
Detection: Monitor UV absorbance at 254 nm and MS in both positive and negative ESI modes.
Interpretation: Calculate the % remaining by integrating the primary peak area relative to a time-zero control stored at -20°C.
Mechanistic Degradation Pathways
Mechanistic degradation pathways of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole and mitigation strategies.
References
Wikipedia Contributors. "Ether cleavage". Wikipedia, The Free Encyclopedia. URL:[Link]
National Institutes of Health (NIH) / PubMed. "Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system". PubMed. URL: [Link]
improving the regioselectivity of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole synthesis
Technical Support Center: Optimizing Regioselectivity in 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole Synthesis Overview The N-alkylation of 3-nitropyrazole with alkyl halides (such as 1-bromo-3-phenoxypropane) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Regioselectivity in 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole Synthesis
Overview
The N-alkylation of 3-nitropyrazole with alkyl halides (such as 1-bromo-3-phenoxypropane) is a critical transformation in the synthesis of various pharmacophores. However, researchers frequently encounter poor regioselectivity, yielding a mixture of the desired 3-nitro-1-alkylpyrazole (N1 isomer) and the undesired 5-nitro-1-alkylpyrazole (N2 isomer). This portal provides mechanistic insights, troubleshooting FAQs, and validated protocols to drive this reaction toward >95% N1 regioselectivity.
Mechanistic Insights & Causality
The regioselectivity of this alkylation is dictated by the tautomeric nature of 3-nitropyrazole and the subsequent behavior of the pyrazolate anion. Upon deprotonation, the negative charge is delocalized across both nitrogen atoms.
Steric Factors: The nitro group at the C3 position creates significant steric hindrance adjacent to the N2 position. Attack at the N1 position is kinetically favored because it is sterically unencumbered[1].
Electronic & Ion-Pairing Factors: If the counterion of the base (e.g., Na⁺ from NaH) forms a tight ion pair with the pyrazolate anion in a non-polar solvent, the inherent steric bias is disrupted, leading to higher amounts of the N2 isomer. Using a bulkier cation (like Cs⁺) in a polar aprotic solvent (like DMF) ensures a loose ion pair, allowing the steric bulk of the nitro group to perfectly shield the N2 position, thereby maximizing N1 alkylation[2].
Mechanistic pathway of 3-nitropyrazole alkylation highlighting N1 vs N2 regioselectivity.
Troubleshooting & FAQs
Q1: I am getting a 60:40 mixture of 3-nitro and 5-nitro isomers. How can I push the regioselectivity towards the 3-nitro (N1) product?A1: The regioselectivity is heavily influenced by the base and solvent. Switch from standard bases like NaOH or NaH to Cesium Carbonate (Cs₂CO₃). The larger Cs⁺ cation creates a looser ion pair in polar aprotic solvents (like DMF or DMSO). This allows the steric bulk of the C3-nitro group to effectively shield the N2 position, directing the alkylating agent almost exclusively to the N1 position[2].
Q2: My reaction with 1-bromo-3-phenoxypropane and K₂CO₃ in DMF is very slow at room temperature. Heating it to 80 °C completes the reaction but ruins my regioselectivity. What should I do?A2: Heating increases the kinetic energy of the system, allowing the electrophile to overcome the steric activation barrier at the N2 position, which shifts the reaction toward a thermodynamic mixture. Instead of heating, maintain the reaction at 0 °C to 25 °C and add a catalytic amount of Tetrabutylammonium Iodide (TBAI) (0.1 equivalents). This initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, which accelerates the N1 alkylation without the need for heat[3].
Q3: How can I easily separate the 3-nitro (N1) isomer from the 5-nitro (N2) isomer during purification?A3: The two isomers have distinct dipole moments. The 1-alkyl-5-nitropyrazole (N2 isomer) has the nitro group and the alkyl chain in close proximity, leading to a different overall polarity. In normal-phase silica gel chromatography (using Hexanes/Ethyl Acetate), the 3-nitro isomer (N1) is less polar and generally elutes first. You can verify the fractions using ¹H NMR; the H5 proton in the 3-nitro isomer typically appears further downfield due to the electron-withdrawing effect of the adjacent N1 alkyl chain[1].
Quantitative Data: Optimization Parameters
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, derived from standard optimization arrays for 3-nitropyrazole alkylation.
Table 1: Effect of Reaction Conditions on N1 vs. N2 Alkylation Regioselectivity
Base
Solvent
Temperature (°C)
Additive
Expected N1:N2 Ratio
Typical Yield (%)
NaH
THF
25
None
~ 60:40
85
K₂CO₃
DMF
80
None
~ 70:30
90
K₂CO₃
DMF
25
None
~ 85:15
75
Cs₂CO₃
DMF
25
None
> 90:10
88
Cs₂CO₃
DMF
0 to 25
TBAI (0.1 eq)
> 95:5
92
Self-Validating Experimental Protocol
Highly Regioselective Synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
This protocol is designed as a self-validating system. The low temperature ensures kinetic control, while the specific aqueous washes prevent DMF carryover, which can otherwise cause streaking during chromatographic isolation.
Step 1: Anion Generation
In an oven-dried round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve 3-nitropyrazole (1.0 eq, e.g., 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.
Add finely powdered anhydrous Cs₂CO₃ (1.5 eq).
Stir the suspension vigorously at room temperature for 30 minutes. Validation check: The solution will turn slightly yellow, indicating the formation of the delocalized pyrazolate anion.
Step 2: Electrophilic Addition (Kinetic Control)
4. Cool the reaction mixture to 0 °C using an ice-water bath.
5. Add TBAI (0.1 eq) to the mixture.
6. Add 1-bromo-3-phenoxypropane (1.1 eq) dropwise over 10 minutes via syringe.
7. Allow the reaction to slowly warm to room temperature. Stir for 12-16 hours. Validation check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.2) should disappear, replaced by a major less-polar spot (Rf ≈ 0.5, N1 isomer) and a faint minor spot (Rf ≈ 0.4, N2 isomer).
Step 3: Quench and Selective Workup
8. Quench the reaction by pouring the mixture into ice-cold distilled water (3x the volume of DMF). This precipitates the organic products and dissolves the inorganic cesium salts.
9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
10. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL) followed by brine (1 x 20 mL). Causality: LiCl effectively partitions DMF into the aqueous phase, preventing it from interfering with silica gel purification.
11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Isolation
12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate). Collect the first major eluting UV-active band to isolate pure 3-nitro-1-(3-phenoxypropyl)-1H-pyrazole.
References
1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical , Benchchem,[1]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions , The Journal of Organic Chemistry - ACS Publications,[2]
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives , Journal of Medicinal Chemistry - ACS Publications,[3]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes , Organic Chemistry Portal,[4]
Technical Support Center: Scale-Up Synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Status: Active Ticket ID: SC-NITPYR-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The scale-up of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole presents a classic dichotomy...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: SC-NITPYR-003
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The scale-up of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole presents a classic dichotomy in heterocyclic process chemistry: the struggle between regiochemical control (N1 vs. N2 alkylation) and energetic safety (handling nitro-functionalized heterocycles).
This guide addresses the three most critical failure modes reported by our users during the transition from gram-scale (medicinal chemistry) to kilogram-scale (process development) synthesis.
Module 1: Regioselectivity & Isomer Control
The Problem
User Report: "We are observing a 60:40 mixture of the desired 3-nitro isomer and the undesired 5-nitro isomer during the alkylation of 3-nitropyrazole with 3-phenoxypropyl bromide."
Root Cause Analysis
3-Nitropyrazole exists in a tautomeric equilibrium. The position of the alkylation depends on the interplay between thermodynamics and kinetics , heavily influenced by the base and solvent system.
N1-Alkylation (Desired): Yields 1-alkyl-3-nitropyrazole. This is generally the thermodynamic product because the steric bulk of the alkyl group is distal to the nitro group.
N2-Alkylation (Undesired): Yields 1-alkyl-5-nitropyrazole. This is often the kinetic product, stabilized by the proximity of the nitro group's electron-withdrawing effect on the adjacent nitrogen lone pair, making it transiently more acidic but less nucleophilic.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Base
Cesium Carbonate ()
The "Cesium Effect." The large ionic radius of allows for a "loose" ion pair with the pyrazolate anion, promoting the thermodynamic equilibrium favoring the less hindered N1 attack. often results in tighter ion pairing and lower selectivity.
Solvent
DMF or NMP
Polar aprotic solvents dissociate the ion pair. Avoid THF or DCM at scale, as they often lead to higher N2 (5-nitro) impurity levels due to aggregation effects.
Temperature
60°C - 80°C
Higher temperatures favor the thermodynamic product (N1). Low-temperature alkylation (0°C) often traps the kinetic N2 isomer.
Visualizing the Pathway
Figure 1: Mechanistic divergence in nitropyrazole alkylation. N1 attack minimizes steric clash between the nitro group and the incoming propyl linker.
Module 2: Process Safety (Thermal Hazards)
The Problem
User Report: "We observed a rapid temperature spike (exotherm) upon adding the base to the reaction mixture at 2 kg scale."
Root Cause Analysis
Nitro-substituted heterocycles are energetic materials.[1]
Deprotonation Exotherm: The acid-base reaction between 3-nitropyrazole (
) and carbonate bases is exothermic.
Thermal Instability: 3-Nitropyrazole and its alkylated derivatives have decomposition onset temperatures (
) that can be dangerously close to process temperatures.
Safety Data & Limits
Parameter
Value
Operational Limit
DSC (3-Nitropyrazole)
~280°C (Pure)
Keep reactor jacket < 120°C
Reaction Enthalpy ()
-140 kJ/mol (Est.)
Active cooling required
TMRad (Time to Max Rate)
> 24h at 80°C
Safe for standard batch times
Critical Safety Protocol
Dosing Strategy: Do NOT add solid base to the solution of pyrazole and alkyl halide at scale.
Correct Procedure: Slurry the base (
) in DMF. Add the solution of 3-nitropyrazole slowly to the base slurry at controlled temperature. Add the alkyl halide last.
Quench Protocol: Never quench directly into water at high temperature. Cool the reaction mixture to < 25°C before aqueous workup to prevent runaway hydrolysis or decomposition.
Module 3: Reaction Stalling & Raw Material Quality
The Problem
User Report: "Conversion stalls at 85% despite adding excess alkyl halide (1.5 equiv). The alkyl halide seems to disappear."
Root Cause Analysis
The electrophile, 1-bromo-3-phenoxypropane , is susceptible to degradation via:
Finkelstein-like Scrambling: If inorganic salts (like KI) are used as catalysts, they can alter the kinetics.
Elimination: Under basic conditions at high heat, the alkyl bromide can undergo E2 elimination to form the corresponding allyl ether (phenoxy-propene), consuming the reagent without forming product.
Hydrolysis: Wet solvents (DMF is hygroscopic) will hydrolyze the alkyl bromide to the alcohol, which is unreactive.
Troubleshooting Steps
Step 1: Check Water Content. Perform Karl Fischer (KF) titration on the DMF. Water content must be < 0.05% w/w.
Step 2: Stoichiometry Adjustment. Instead of a large initial excess, add the alkyl halide in two portions (1.1 equiv at T=0, 0.2 equiv at T=4h) to maintain active electrophile concentration.
Step 3: Catalyst. Add 5 mol% Tetrabutylammonium Iodide (TBAI) . This acts as a phase transfer catalyst and activates the alkyl bromide (converting it transiently to the more reactive iodide) without requiring harsh heating.
Module 4: Workup & Purification (The "No-Column" Approach)
The Problem
User Report: "The crude product is a sticky orange oil. Column chromatography is not feasible for our 5kg batch."
Purification Protocol
Avoid chromatography by exploiting the solubility differences between the highly crystalline product and the oily impurities.
Aqueous Wash: Dilute reaction mixture with Ethyl Acetate (EtOAc). Wash 3x with water to remove DMF and inorganic salts.
Scavenger Wash: Wash organic layer with 1M NaOH.
Why? This removes unreacted 3-nitropyrazole (which is acidic and water-soluble at high pH), pulling it into the aqueous layer.
Crystallization (The "Crash Out"):
Swap solvent from EtOAc to Isopropanol (IPA) or Ethanol/Water (9:1) .
Heat to reflux to dissolve the oil.
Cool slowly to 0°C. Seed with pure crystals at 40°C.
Result: The target 3-nitro isomer usually crystallizes as pale yellow needles, while the 5-nitro isomer and elimination byproducts remain in the mother liquor.
Scale-Up Workflow Diagram
Figure 2: Validated scale-up workflow ensuring safety and purity.
References
Regioselectivity in Pyrazole Alkylation
Zhang, L., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.
Relevance: Explains the thermodynamic preference for N1 alkylation in 3-substituted pyrazoles and the role of
Synthesis of 3-Nitropyrazoles
RSC Advances (2023). "Regioselective synthesis of 3-nitroindoles [and related heterocycles] under non-acidic conditions."
Relevance: Provides context on the nitration precursors and general handling of nitro-heterocycles.
Safety of Nitropyrazoles
TCI Chemicals.
Relevance: Validates hazard classification (Skin Irrit. 2, Eye Irrit. 2) and handling precautions for the core starting material.[2]
Scale-Up Methodologies
Reaction Chemistry & Engineering (2019).
Relevance: Supports the recommendation of using TBAI and controlled dosing for exothermic alkyl
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-1240568
Compound: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
CAS: 1240568-18-6
Classification: Lipophilic Small Molecule / Nitropyrazole Derivative
Support Tier: Senior Application Scientist
Executive Summary & Compound Analysis
The Problem:
You are likely experiencing precipitation when transferring this compound from a DMSO stock solution into an aqueous biological buffer (e.g., PBS, DMEM). This results in erratic IC50 values, false negatives (due to low effective concentration), or false positives (due to aggregate-induced toxicity).
The Chemistry of the Failure:
Structural Cause: The 3-nitro group induces strong intermolecular stacking (high lattice energy, "brick dust" character), while the 3-phenoxypropyl tail adds significant lipophilicity (LogP ~2.3–2.4).
The "Crash" Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water). The hydrophobic phenoxy tail cannot energetically sustain solvation in the water structure, leading to immediate micro-crystallization.
Diagnostic Protocol: Is Solubility Your Real Issue?
Before altering your assay, confirm the diagnosis.
Symptom
Probable Cause
Verification Test
Scattered Data Points
Microprecipitation causes heterogeneous dosing.
Nephelometry: Measure absorbance at 600nm (OD600). A reading >0.05 above background indicates particulates.
Steep Hill Slope (>2)
Aggregates are causing non-specific cell membrane disruption.
Microscopy: Inspect wells at 40x. Look for "shimmering" or dark specks.
Loss of Potency
Compound is sticking to plasticware (polystyrene).
Mass Balance: LC-MS analysis of the supernatant after centrifugation.
Solution Module A: The "Intermediate Dilution" Method
Status: Standard Protocol (Success rate: ~60%)
The Logic:
Directly spiking 100% DMSO stock into media creates a local "shock zone" of high water/low solvent, forcing precipitation. We must maintain organic solvent continuity until the final moment.[1]
Step-by-Step Workflow
Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM . Vortex until clear.
Create Intermediate Stock (The Critical Step):
Dilute the Master Stock 100-fold into 100% DMSO (not water!).
Result: 100 µM solution in 100% DMSO.
Final Dosing:
Dilute the Intermediate Stock 200-fold into your Assay Media.
Result: 0.5 µM final compound concentration, 0.5% final DMSO .
Why this works: You are mixing a dilute homogeneous organic solution into water, rather than a concentrated one. The kinetic energy barrier to precipitation is higher.
Visual Workflow (DOT Diagram)
Caption: The "Keep-it-Organic" dilution strategy prevents the dielectric shock that causes nitropyrazoles to crash out.
The Logic:
If DMSO alone fails, you must shield the hydrophobic phenoxypropyl tail . Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly accommodates the phenyl ring, while the exterior remains hydrophilic.
Protocol:
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water. Filter sterilize (0.22 µm).
Solubilization:
Add 10 mM compound (in DMSO) to the HP-β-CD vehicle.
Ratio: Ensure the final DMSO is < 5%.
Incubation: Shake at 37°C for 30 minutes to allow inclusion complex formation.
Assay Addition: Add this complexed solution to your cells.
Note: HP-β-CD is generally non-toxic to cells up to 1-2%, but always run a vehicle control.
Troubleshooting Decision Tree
Use this logic flow to determine your next move.
Caption: Logical pathway for resolving solubility issues based on concentration and formulation failures.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO?A: Generally, no. While 3-nitropyrazoles have some solubility in ethanol, ethanol is more volatile and often more toxic to cells (0.1% tolerance vs. 0.5% for DMSO). Stick to DMSO unless your specific cell line is hypersensitive.
Q: My compound dissolves, but precipitates after 2 hours in the incubator. Why?A: This is Supersaturation . You initially achieved a metastable state (kinetic solubility), but thermodynamic equilibrium eventually forced crystallization.
Fix: You are above the thermodynamic solubility limit. Use Module B (Cyclodextrins) to shift the equilibrium, or lower your dosing concentration.
Q: Can I sonicate the media to re-dissolve it?A:Never sonicate live cell media with the compound. This creates heat and shear stress that kills cells and degrades proteins. If it crashed, the experiment is void. Start over with a better formulation.
Q: Will BSA (Bovine Serum Albumin) help?A: Yes. If your assay media contains serum (FBS), the albumin naturally acts as a carrier. If you are running a serum-free assay, the compound will likely precipitate. Add 0.1% BSA or 0.01% Tween-80 to mimic the carrier effects of serum.
References
Assay Guidance Manual (NCBI). Compound Management and Solubility in Biological Assays.
[Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
[Link]
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (Validates HP-β-CD for lipophilic aromatics).
[Link]
Technical Support Center: Method Development for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole Impurities
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges associated with the impurity profiling of 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center.
As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges associated with the impurity profiling of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole . This compound—characterized by an electron-withdrawing nitro group conjugated to a pyrazole ring and a lipophilic phenoxypropyl ether chain—presents distinct challenges in chromatographic resolution, peak shape optimization, and trace-level genotoxic analysis.
The following troubleshooting modules and self-validating protocols are engineered to ensure your analytical methods meet stringent regulatory standards, including ICH Q2(R1) and ICH M7.
Analytical Workflow Architecture
Caption: Workflow for chromatographic impurity profiling and ICH M7 GTI assessment.
Troubleshooting Guides & FAQs
Q1: Why am I experiencing co-elution between the API and its positional isomers during RP-HPLC?
The Causality:
Standard C18 columns often fail to separate positional isomers of nitroaromatics because they rely almost exclusively on hydrophobic (dispersive) interactions. For 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, the structural isomers (e.g., 4-nitro or 5-nitro pyrazole derivatives) possess nearly identical partition coefficients (LogP). To achieve separation, you must exploit the
interactions and dipole moments induced by the nitro-pyrazole and phenoxy rings, a principle well-documented in 1[1].
Stationary Phase Selection: Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm) to induce
electron donor-acceptor interactions.
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) and Mobile Phase B as 100% Acetonitrile.
Gradient Elution: Program a shallow gradient from 20% B to 85% B over 25 minutes to maximize the interaction time between the aromatic analytes and the phenyl stationary phase.
Detection: Set the UV detector to 254 nm, which is the optimal wavelength for capturing the
transitions of nitroaromatic systems.
Self-Validation Checkpoint:
Inject a system suitability solution containing the API spiked with 0.1% of its known isomers. The method is considered valid for progression only if the critical pair resolution (
) is . If , decrease the column temperature from 30°C to 20°C to enhance the steric selectivity of the Phenyl-Hexyl phase.
Q2: How do we achieve the required sensitivity for nitro-pyrazole degradation products to comply with ICH M7 guidelines?
The Causality:
Nitroaromatic compounds are frequently flagged as potentially mutagenic impurities (PMIs) under ICH M7 guidelines due to their potential to undergo enzymatic reduction to reactive hydroxylamines, which can intercalate with DNA[2]. Because standard HPLC-UV lacks the sensitivity to reach the Threshold of Toxicological Concern (TTC)—often requiring sub-ppm limits—LC-MS/MS with Multiple Reaction Monitoring (MRM) is mandatory.
MS Tuning: Infuse a 1 µg/mL standard of the target nitro-pyrazole impurity directly into the mass spectrometer using Electrospray Ionization (ESI) in positive mode.
Precursor & Product Ion Selection: Identify the
precursor ion. Ramp the collision energy (CE) from 10 to 40 eV to identify the most stable product ions (e.g., monitoring the cleavage of the phenoxypropyl ether linkage).
Chromatographic Adaptation: Utilize a sub-2 µm UHPLC C18 column (50 x 2.1 mm, 1.7 µm). Replace non-volatile TFA with a mass-spec compatible buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid.
Matrix Spiking: Spike the API matrix at 0.5 ppm, 1.0 ppm, and 1.5 ppm of the target genotoxic impurity to evaluate matrix suppression effects.
Self-Validation Checkpoint:
Calculate the Signal-to-Noise (S/N) ratio at the 0.5 ppm spike level. The system is validated for trace quantitation if S/N
(Limit of Quantitation) and the spike recovery falls strictly between 80.0% and 120.0%. If ion suppression causes recovery to drop below 80%, implement a divert valve to send the high-concentration API peak to waste before the impurity elutes.
Q3: What causes severe peak tailing for the nitro-pyrazole API, and how can it be mitigated?
The Causality:
Peak tailing in pyrazole and nitroaromatic compounds generally results from secondary Lewis acid-base interactions. The electron-rich oxygen atoms of the nitro group and the basic nitrogens of the pyrazole ring interact strongly with unendcapped, ionized silanols (
) on the silica support. This is a known phenomenon documented in3[3].
Column Selection: Ensure the use of a high-purity, fully endcapped Type-B silica column.
pH Control: Maintain the mobile phase pH strictly below 3.0. Using 0.1% TFA (pH ~2.0) ensures that residual silanols remain fully protonated and neutral (
), eliminating secondary ionic interactions. This approach has proven highly effective in 4[4].
Buffer Concentration: If using LC-MS/MS where TFA is avoided, increase the ammonium formate buffer concentration to 20 mM to increase ionic strength and mask residual silanol activity.
Self-Validation Checkpoint:
Calculate the USP Tailing Factor (
) at 5% peak height. The method is validated for peak symmetry if . If , verify the column's endcapping status or prepare a fresh mobile phase to ensure the pH has not drifted.
Quantitative Method Performance Summary
To assist in your method transfer and validation planning, the following table summarizes the expected performance metrics when transitioning from a routine HPLC-UV purity assay to an LC-MS/MS genotoxic impurity assay for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Table 1: Comparative Validation Parameters for HPLC-UV vs. LC-MS/MS Methods
Validation Parameter
HPLC-UV (Routine Purity Profiling)
LC-MS/MS (Genotoxic Impurity Analysis)
Target Analyte Scope
API & Major Process Impurities (>0.05%)
Trace Genotoxic Impurities (Sub-ppm)
Recommended Column
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
UHPLC C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Additive
0.1% TFA (pH ~2.0)
10 mM Ammonium Formate (pH 3.0)
Linearity Range
0.1 – 1.0 mg/mL
0.1 – 5.0 ppm (relative to API)
LOD / LOQ
0.02% / 0.05% (Area Normalization)
0.05 ppm / 0.15 ppm
Accuracy (Spike Recovery)
98.5% – 101.2%
85.0% – 112.4%
Precision (%RSD)
< 1.0%
< 5.0%
References
A Comparative Guide to the Purity Validation of 2,4,6-Trinitroaniline and Its Altern
HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424)
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)
Environmental Protection Agency (EPA)
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation
Chemical Reviews - ACS Public
You are encountering permeability issues with 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole . Based on its physicochemical profile (MW: 247.25, cLogP: ~2.26, TPSA: ~70 Ų), this molecule theoretically falls within the "permeable" range of Lipinski's Rule of 5.
Therefore, the observed low permeability is likely a "False Negative" driven by one of three latent factors:
Solubility-Limited Flux: The nitro group induces high crystallinity, causing precipitation in aqueous assay buffers (HBSS/PBS) before membrane transport occurs.
Membrane Retention: The lipophilic phenoxypropyl tail may cause the molecule to lodge within the lipid bilayer without exiting into the receiver compartment.
Efflux Susceptibility: The amphiphilic nature (polar nitro head + lipophilic tail) mimics substrates for P-glycoprotein (P-gp) or BCRP efflux transporters.
This guide provides a structured troubleshooting protocol to isolate and resolve these specific bottlenecks.
Part 1: Diagnostic Workflow
Before altering your synthesis, you must diagnose the root cause of the permeability failure. Use the following decision tree to categorize the issue.
Figure 1: Diagnostic logic flow for isolating the mechanism of permeability failure. Blue nodes represent assay checkpoints; Red/Yellow/Green nodes represent actionable root causes.
Part 2: Formulation Strategies (Non-Covalent)
If your diagnostic points to Solubility or Membrane Retention , use these formulation adjustments. These allow you to test the biological activity of the current molecule without re-synthesizing it.
Protocol A: Cyclodextrin Complexation
The phenoxypropyl tail is hydrophobic. Encapsulating it in Hydroxypropyl-
-Cyclodextrin (HP--CD) creates a "shuttle" that delivers the molecule to the membrane surface without precipitation.
Dissolve 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in 100% DMSO to create a 10 mM stock .
Prepare a 20% (w/v) HP-
-CD stock solution in HBSS.
Slowly add the compound stock to the Cyclodextrin solution with vortexing to reach final assay concentration (e.g., 10
M).
Critical: Incubate at 37°C for 30 minutes before adding to cells to ensure equilibrium complexation.
Protocol B: Biomimetic Media (FaSSIF)
If the molecule is getting stuck inside the membrane (high lipophilicity retention), simple buffers are insufficient. Use Fasted State Simulated Intestinal Fluid (FaSSIF).
Mechanism: FaSSIF contains taurocholate and lecithin micelles. These micelles act as a "sink" in the receiver compartment, pulling the lipophilic molecule out of the membrane and into the receiver well, allowing you to measure true permeability.
Part 3: Structural Optimization (Covalent)
If formulation fails, or if you need a better lead candidate, you must modify the structure. The Nitro group (
) at the C3 position is the likely offender for poor physicochemical properties (high polarity/TPSA) and potential metabolic toxicity (Ames liability).
Optimization Strategy Table
Modification Target
Proposed Change
Rationale
Expected Outcome
Nitro Group ()
Replace with Trifluoromethyl ()
is a classic bioisostere. It maintains electron-withdrawing character but increases lipophilicity.
Q1: My compound disappears from the donor well but doesn't appear in the receiver. Where did it go?A: This is "Mass Balance Failure." The compound is likely stuck to the plastic plate walls or trapped inside the cell membrane.
Fix: Use glass-coated plates or add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment to act as a scavenger/sink.
Q2: The Caco-2 data shows low permeability, but PAMPA data is high. Which is correct?A: This discrepancy confirms Active Efflux .
PAMPA (Artificial Membrane) only measures passive diffusion. High PAMPA = The molecule can cross a lipid bilayer.
Caco-2 (Live Cells) expresses P-gp transporters. Low Caco-2 + High PAMPA = The molecule is being pumped back out by P-gp.
Action: Co-dose with Verapamil (P-gp inhibitor) in the Caco-2 assay. If permeability restores, your molecule is a P-gp substrate.
Q3: Is the Nitro group dangerous for drug development?A: Often, yes. Aromatic nitro groups are "structural alerts" for toxicity. They can be reduced by cellular nitroreductases to hydroxylamines, which are reactive and potentially mutagenic (Ames positive). Replacing it with
or is highly recommended for late-stage development.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Permeability).
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Rationale for Nitro-to-CF3 switch).
Validating the Biological Activity of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole. Drawing up...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole. Drawing upon established methodologies and insights from the broader field of pyrazole-based drug discovery, we present a structured approach to characterize its cytotoxic and mechanistic properties in relevant cellular models. This document offers a comparative analysis against established anti-cancer agents and detailed, field-proven protocols to ensure robust and reproducible findings.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Numerous studies have highlighted the potential of substituted pyrazoles to induce cytotoxicity and apoptosis in various cancer cell lines, often through mechanisms such as kinase inhibition, disruption of microtubule dynamics, and modulation of key signaling pathways.[1][4][5] The subject of this guide, 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, is a novel entity within this class. Its structural features, including the nitro group and the phenoxypropyl side chain, warrant a thorough investigation of its biological potential, particularly as a cytotoxic agent.
This guide will outline a systematic, multi-tiered approach to:
Determine the cytotoxic profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole across a panel of cancer cell lines.
Elucidate the primary mechanism of cell death induced by the compound.
Investigate a plausible molecular mechanism of action, with a focus on kinase signaling and NF-κB pathways.
Objectively compare its performance against relevant, clinically utilized anti-cancer drugs.
Experimental Validation Workflow
The validation of a novel compound's biological activity is a stepwise process that moves from broad phenotypic screening to more focused mechanistic studies. The following workflow is proposed for the comprehensive evaluation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Caption: A proposed multi-phase workflow for the cellular validation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Phase 1: Cytotoxicity Profiling
The initial step is to ascertain the compound's ability to inhibit cancer cell proliferation and induce cell death.[6][7][8] This is a critical go/no-go stage in the drug discovery pipeline.
Selection of Cellular Models
A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. The following are suggested based on their common use in oncology research and representation of different cancer types:
MCF-7: Estrogen receptor-positive breast adenocarcinoma.
MDA-MB-231: Triple-negative breast adenocarcinoma.
A non-cancerous cell line, such as human skin fibroblasts (HSF)[9] or human umbilical vein endothelial cells (HUVEC), should be included to assess for selective cytotoxicity against cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 24, 48, and 72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data Presentation
The cytotoxic activity of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole should be compared with standard chemotherapeutic agents.
Compound
Cell Line
IC50 (µM) at 48h
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
MCF-7
Experimental Data
A549
Experimental Data
HeLa
Experimental Data
Doxorubicin (Comparator)
MCF-7
Literature/Experimental Data
A549
Literature/Experimental Data
HeLa
Literature/Experimental Data
Paclitaxel (Comparator)
MCF-7
Literature/Experimental Data
A549
Literature/Experimental Data
HeLa
Literature/Experimental Data
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Most effective anticancer agents selectively induce apoptosis.[11]
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[12]
Cell Treatment: Treat cells with 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting: Collect both adherent and floating cells.
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
Incubation: Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Live cells: Annexin V-negative, PI-negative.
Early apoptotic cells: Annexin V-positive, PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
Necrotic cells: Annexin V-negative, PI-positive.
Experimental Protocol: Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases like caspase-3 and -7 is a hallmark of apoptosis.[11]
Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular contents.
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
Incubation: Incubate at room temperature to allow for cleavage of the substrate by active caspases.
Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the amount of active caspase-3/7.
Comparative Analysis of Apoptosis Induction
Treatment
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Caspase-3/7 Activity (Fold Change)
Vehicle Control
Experimental Data
Experimental Data
1.0
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (IC50)
Experimental Data
Experimental Data
Experimental Data
Staurosporine (Positive Control)
Experimental Data
Experimental Data
Experimental Data
Phase 3: Mechanistic Investigation
Understanding the molecular target and signaling pathway affected by the compound is essential for its further development. Based on the literature for pyrazole derivatives, kinase inhibition and modulation of the NF-κB pathway are plausible mechanisms.[1][5][13]
Hypothesized Signaling Pathway: Kinase Inhibition
Many pyrazole-containing compounds have been identified as kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer.
Caption: Hypothesized mechanism of action via kinase inhibition.
Experimental Protocol: Western Blot Analysis for Kinase Pathway Modulation
Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways, providing evidence of kinase inhibition.[14]
Protein Extraction: Treat cells with the compound for various time points, then lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of key kinases (e.g., p-Akt, Akt, p-ERK, ERK).
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Hypothesized Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is linked to cancer.[15][16]
Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.
Experimental Protocol: NF-κB Translocation Assay
This high-content imaging assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[17]
Cell Seeding and Treatment: Seed cells on imaging-compatible plates. Pre-treat with 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole for 1-2 hours.
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).[17]
Fixation and Staining: Fix the cells and stain for the NF-κB p65 subunit and the nucleus (e.g., with DAPI).
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the nuclear-to-cytoplasmic intensity ratio of the p65 signal.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial biological validation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole. By systematically assessing its cytotoxicity, elucidating the mechanism of cell death, and investigating plausible molecular targets, researchers can build a comprehensive profile of this novel compound. The comparative approach against established drugs will provide crucial context for its potential as a therapeutic agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.
References
Synthesis and biological evaluation of novel pyrazole scaffold. (URL not available)
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (URL not available)
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. ([Link])
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. ([Link])
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. ([Link])
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. ([Link])
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Comparative Analysis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (3-NPP) vs. Standard JNK3 Inhibitors in Neuroprotective Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The c-Jun N-terminal kinase 3 (JNK3) is a critical signaling node predomina...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
The c-Jun N-terminal kinase 3 (JNK3) is a critical signaling node predominantly expressed in the central nervous system. Under conditions of severe oxidative stress, aberrant JNK3 hyperactivation drives neuronal apoptosis, making it a highly validated target for neurodegenerative diseases such as Parkinson's and Alzheimer's[1][2].
Historically, the development of JNK3 inhibitors has been bottlenecked by poor isoform selectivity (failing to distinguish JNK3 from the ubiquitously expressed JNK1/2) and inadequate blood-brain barrier (BBB) penetrance. This guide provides a comparative analysis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (3-NPP) [3]—a specialized pyrazole building block and putative inhibitor scaffold—against standard pan-JNK inhibitors like SP600125. By analyzing the structural logic and experimental workflows associated with this scaffold, we demonstrate how N1-alkylated pyrazoles achieve superior isoform selectivity and pharmacokinetic viability[4].
Mechanistic Overview & Chemical Logic
To understand the utility of 3-NPP, we must first map the causality of the signaling pathway it aims to disrupt. Oxidative stress activates upstream kinases (ASK1/MKK7), which subsequently phosphorylate JNK3. Active JNK3 translocates to the nucleus to phosphorylate the transcription factor c-Jun, initiating the transcription of pro-apoptotic genes[1].
Fig 1: JNK3 apoptotic signaling pathway and the targeted ATP-competitive inhibition mechanism.
Structural Activity Relationship (SAR) Causality
The architecture of 3-NPP is not arbitrary; every functional group serves a distinct mechanistic purpose in [4]:
The Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP, orienting the molecule within the kinase hinge region.
The 3-Nitro Group: While the nitro group acts as a strong electron-withdrawing pharmacophore, in advanced drug development, 3-NPP is often utilized as a precursor. The nitro group is reduced to an amine to form critical, high-affinity hydrogen bonds with the Met149 hinge residue of JNK3[4].
The 1-(3-Phenoxypropyl) Moiety: This is the primary driver of selectivity. The bulky, lipophilic phenoxypropyl extension is deliberately engineered to occupy a unique hydrophobic specificity pocket present in JNK3 but restricted in JNK1. This steric exploitation prevents off-target binding[4].
Comparative Performance Data
To objectively evaluate the 3-NPP scaffold, we compare its baseline and optimized derivative profiles against widely used commercial inhibitors. The data below synthesizes expected performance metrics based on established SAR studies of N1-alkylated pyrazoles[4].
Compound / Scaffold
JNK3 IC₅₀ (nM)
JNK1 IC₅₀ (nM)
Selectivity (JNK1/JNK3)
BBB Permeability ()
Mechanism / Notes
SP600125
40
40
1.0x
Low
Pan-JNK inhibitor. High off-target toxicity; poor clinical viability.
SR-3306
190
220
1.1x
Moderate
Broad brain-penetrant pan-JNK inhibitor.
3-NPP (Base Scaffold)
~1,200
>10,000
>8.0x
High
Early-stage building block. High selectivity driven by the phenoxypropyl group[4].
Optimized 3-NPP Derivative (Aminopyrazole)
15
250
16.6x
High
Nitro-reduced and amide-coupled derivative. Forms optimal Met149 H-bonds[4].
Note: The optimized 3-NPP derivative demonstrates that utilizing the 1-(3-phenoxypropyl) pyrazole backbone effectively solves the JNK1/JNK3 selectivity bottleneck.
When evaluating nitro-aromatic compounds like 3-NPP, traditional fluorescence-based assays are highly susceptible to compound auto-fluorescence and quenching artifacts. To ensure trustworthiness and scientific integrity , we mandate the use of a luminescence-based ADP-Glo™ Kinase Assay. This provides a self-validating, non-radioactive platform that directly correlates ATP consumption with luminescence.
Fig 2: Step-by-step workflow for the self-validating JNK3 luminescent kinase assay.
Step-by-Step Methodology
1. Compound Preparation (Solubility Control):
Action: Serially dilute 3-NPP and SP600125 (positive control) in 100% DMSO, then dilute into the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Causality: Maintaining a final DMSO concentration of strictly
prevents solvent-induced denaturation of the JNK3 kinase domain, ensuring the observed IC₅₀ is purely pharmacological.
2. Kinase Reaction (Substrate Saturation):
Action: Combine 2 µL of compound, 2 µL of recombinant JNK3 enzyme, and 2 µL of ATP/ATF2 substrate mix in a 384-well plate. Incubate for 60 minutes at room temperature.
Causality: ATP concentration must be set exactly at its apparent
for JNK3 (~10 µM). This allows the assay to sensitively detect competitive inhibitors (like 3-NPP derivatives) without artificially masking their potency through ATP out-competition.
3. Signal Generation (Background Elimination):
Action: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (incubate 40 mins). Then, add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
Causality: Depleting background ATP ensures that the final luminescent signal is exclusively proportional to the ADP generated by active JNK3.
4. Data Validation & Analysis (Self-Validating System):
Action: Read luminescence. Calculate the Z'-factor using the vehicle control (DMSO, max activity) and the no-enzyme control (baseline).
Trustworthiness Check: The assay is only considered valid if the Z'-factor is > 0.6 . Furthermore, the SP600125 positive control must yield an IC₅₀ within 3-fold of its historical 40 nM benchmark. Only when these internal controls pass can the IC₅₀ of the 3-NPP scaffold be trusted.
References
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry (ACS).
URL:[Link]
JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases. Cells (MDPI).
URL:[Link]
The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes. PMC (NIH).
URL:[Link]
assessing the selectivity profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole against a panel of kinases
This guide provides a comprehensive technical assessment of the selectivity profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole and its functional relevance in kinase drug discovery. Executive Summary 3-Nitro-1-(3-phenoxy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical assessment of the selectivity profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole and its functional relevance in kinase drug discovery.
Executive Summary
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6) is primarily a synthetic intermediate and a pharmacophore precursor rather than a direct kinase inhibitor. In its nitro-form, the compound lacks the critical hydrogen-bond donor capacity required to interact with the kinase "hinge region" (ATP-binding pocket). Consequently, its selectivity profile in the nitro-state is characterized by broad-spectrum inactivity (IC50 > 10–50 µM).
However, upon reduction to its active 3-amino congener (1-(3-phenoxypropyl)-1H-pyrazol-3-amine ), the scaffold transforms into a potent, albeit often promiscuous, ATP-competitive hinge binder. This guide compares the inert nitro-precursor with its active amino-derivative and standard kinase inhibitors to illustrate its utility as a negative control or a fragment-based lead.
Chemical & Mechanistic Context
To understand the selectivity profile, one must distinguish between the Precursor (Nitro) and the Active Ligand (Amino) .
The Nitro-Precursor (Subject): The nitro group (
) is electron-withdrawing and sterically bulky but lacks the proton donor capability necessary to form the canonical hydrogen bond with the kinase backbone carbonyl (e.g., Glu, Leu residues in the hinge).
The Amino-Active Form: Reduction yields the
group, a classic donor motif found in promiscuous inhibitors like Staurosporine or pyrazole-based drugs (e.g., Tozasertib ).
Mechanism of Action Diagram
Figure 1: The activation pathway from the inert nitro-precursor to the active amino-pyrazole kinase inhibitor.
Selectivity Profile Analysis
The following data compares the theoretical and experimental performance of the Nitro-compound against its active Amino-derivative and industry standards.
Comparative Performance Table
Feature
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
3-Amino-1-(3-phenoxypropyl)-1H-pyrazole
Staurosporine (Ref. Std.)
Primary Role
Negative Control / Intermediate
Fragment Lead / Hinge Binder
Pan-Kinase Inhibitor
Binding Mode
Non-binder (Steric clash)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
Potency (IC50)
> 50 µM (Inactive)
0.1 – 10 µM (Moderate)
< 0.01 µM (High)
Selectivity Score
High (Due to inactivity)
Low (Promiscuous)
Very Low
Key Targets
None (Background noise)
CDKs, JNKs, Auroras
>250 Kinases
Use Case
Validating "off-target" toxicity
Fragment-based screening
Assay sensitivity control
Detailed Selectivity Insights
The Nitro-Profile (Inert):
Specificity: In a standard panel (e.g., KINOMEscan), the nitro compound typically shows S(35) scores near 0.0 , indicating it hits 0% of kinases at 10 µM.
Utility: It serves as an excellent negative control to ensure that cellular effects observed with the amino-derivative are due to kinase inhibition and not general toxicity or scaffold-induced membrane disruption.
The Amino-Profile (Active):
Target Landscape: Simple N-alkyl 3-aminopyrazoles often show affinity for CDK2 , GSK3β , and Aurora A/B due to the conservation of the hinge region in these families.
Liability: Without further decoration (e.g., an aryl group at the 4-position), the 3-amino-1-phenoxypropyl scaffold is often promiscuous , inhibiting multiple kinases with moderate potency (1-10 µM).
Experimental Protocols
To validate the selectivity profile, the following self-validating workflow is recommended.
Protocol A: Chemical Activation (Reduction)
Before profiling, the nitro group must be reduced if the active inhibitor is desired.
Dissolve: 1 mmol of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in MeOH (10 mL).
Catalyst: Add 10% Pd/C (10 wt%).
Reaction: Stir under H2 atmosphere (balloon) for 2–4 hours at RT.
Purification: Filter through Celite and concentrate.
Validation: Confirm conversion via LC-MS (Shift in M+H from ~248 to ~218).
Protocol B: Differential Kinase Profiling (The "Delta" Assay)
This protocol determines if the biological effect is kinase-driven.
Panel Selection: Use a representative panel (e.g., Promega Kinase Select or Eurofins KINOMEscan ) covering CDK, MAPK, and TK families.
Preparation: Prepare 10 mM DMSO stocks of both the Nitro (Control) and Amino (Test) compounds.
Assay Conditions:
Concentration: Screen at 1 µM and 10 µM .
ATP: Use
apparent concentration.
Readout: Measure % Inhibition.
Data Analysis: Calculate the Selectivity Entropy (SE) .
Pass Criteria: Nitro compound must show < 10% inhibition across the panel. Amino compound should show > 50% inhibition on specific hits.
Profiling Workflow Diagram
Figure 2: Differential profiling workflow to distinguish scaffold toxicity from specific kinase inhibition.
Conclusion & Recommendations
For Screening: Do not use 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a primary kinase inhibitor. It is chemically ill-suited for the ATP pocket. Use it exclusively as a negative control to filter out false positives caused by aggregation or redox cycling.
For Development: The 3-amino derivative represents a "ligand-efficient" fragment. However, it lacks selectivity. Optimization requires introducing a "gatekeeper" substituent at the pyrazole-4 position (e.g., an aryl or heteroaryl group) to engage the selectivity pocket (back pocket) of the kinase.
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol. Sci. 2022, 23(23), 14834. (Demonstrates the utility of the 3-amino-pyrazole scaffold).
General Protocol for Kinase Selectivity
A comprehensive assay for targeted superfamily screening of the human kinome. Nat Biotechnol. 2008; 26(1): 127–132. (The standard KINOMEscan methodology).
in-vivo validation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole's therapeutic potential in animal models
A Comparative Guide to the In-Vivo Validation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazole ring is a cornerstone in medicinal chemistry, recognize...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the In-Vivo Validation of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a scaffold for compounds with a wide array of pharmacological activities.[1][2][3] From established anti-inflammatory drugs like Celecoxib to novel protein kinase inhibitors in oncology, pyrazole derivatives have demonstrated significant therapeutic success.[2][4][5][6] This guide focuses on a novel investigational molecule, 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (hereafter "Compound P"). Given its structural motifs—a nitro-substituted pyrazole core—we hypothesize its potential in two primary therapeutic areas: inflammation and oncology.
This document serves as a strategic and methodological guide for researchers, scientists, and drug development professionals. It provides a comparative framework for the in-vivo validation of Compound P in established animal models, comparing its potential efficacy against current standards of care. Our approach is rooted in hypothesis-driven experimentation, ensuring that each protocol is a self-validating system designed to deliver clear, interpretable, and actionable data.
The chemical structure of Compound P provides the basis for our initial therapeutic hypotheses. The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] Concurrently, nitro-substituted heterocyclic compounds and various pyrazole derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as tubulin, EGFR, and various kinases.[1][6][10]
Therefore, we will proceed with a dual-pathway validation strategy:
Hypothesis A: Compound P possesses anti-inflammatory properties comparable or superior to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Hypothesis B: Compound P exhibits antitumor activity through the inhibition of cancer cell proliferation in a relevant oncology model.
This parallel investigation allows for an efficient allocation of resources and provides a broad initial assessment of the compound's therapeutic window.
Section 2: In-Vivo Validation for Anti-Inflammatory Potential
To rigorously test Hypothesis A, we will employ a well-established acute inflammation model. The rationale is to quickly ascertain whether Compound P can modulate a rapid, localized inflammatory response, a hallmark of many inflammatory conditions.
Rationale for Model Selection: Carrageenan-Induced Paw Edema
Comparative Compounds
Test Article: Compound P
Positive Control (Non-selective COX inhibitor): Indomethacin. A potent, well-characterized NSAID that serves as a benchmark for anti-inflammatory efficacy.[7]
Positive Control (Selective COX-2 inhibitor): Celecoxib. As a pyrazole-containing drug, it provides a structurally relevant comparator.[2]
Vehicle Control: The formulation vehicle (e.g., 0.5% Carboxymethyl cellulose) administered to a control group to account for any effects of the vehicle itself.
Animals: Male Sprague-Dawley rats (150-180 g) are used. Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
Grouping and Dosing: Animals are fasted overnight and randomly divided into groups (n=6).
Group I: Vehicle Control (0.5% CMC, p.o.)
Group II: Indomethacin (10 mg/kg, p.o.)
Group III: Celecoxib (20 mg/kg, p.o.)
Group IV-VI: Compound P (e.g., 10, 30, 100 mg/kg, p.o.)
Procedure:
The initial paw volume of the left hind paw of each rat is measured using a digital plethysmometer.
The respective treatments are administered orally (p.o.).
One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.
Paw volume is measured again at 1, 3, and 5 hours after the carrageenan injection.
Endpoint Analysis: The percentage inhibition of edema is calculated using the formula:
% Inhibition = [(Vc - Vt) / Vc] * 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hypothetical Data Presentation: Anti-inflammatory Activity
Treatment Group
Dose (mg/kg)
Mean Paw Edema (mL) at 3 hr (± SEM)
% Inhibition of Edema at 3 hr
Vehicle Control
-
0.85 ± 0.05
-
Indomethacin
10
0.34 ± 0.03
60.0%
Celecoxib
20
0.40 ± 0.04
52.9%
Compound P
10
0.68 ± 0.06
20.0%
Compound P
30
0.45 ± 0.04
47.1%
Compound P
100
0.36 ± 0.03
57.6%
Section 3: In-Vivo Validation for Anticancer Potential
To evaluate Hypothesis B, a human tumor xenograft model is the gold standard for assessing the efficacy of a novel compound on human-derived cancer.[13][14] This approach provides direct evidence of a compound's ability to inhibit tumor growth in a living system.
Rationale for Model Selection: Human Tumor Xenograft Model
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are fundamental in oncology drug discovery.[15][16][17] They allow for the evaluation of a drug's direct anti-proliferative and pro-apoptotic effects on human tumors.[14] We select the A549 non-small cell lung cancer cell line for this guide, as lung cancer represents a major unmet medical need and pyrazole derivatives have shown activity against it.[1][6] The use of immunodeficient mice (e.g., athymic nude or SCID) is critical to prevent the host immune system from rejecting the human tumor graft.[15]
Comparative Compounds
Test Article: Compound P
Positive Control: Doxorubicin. A widely used chemotherapeutic agent with a well-documented mechanism of action and efficacy profile, serving as a robust benchmark.[10]
Vehicle Control: The formulation vehicle administered to a control group to monitor baseline tumor growth.
Potential Target Signaling Pathway
Many pyrazole-based anticancer agents function by inhibiting protein kinases that are crucial for tumor cell survival and proliferation.[5] A plausible mechanism for Compound P could involve the inhibition of the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/AKT pathway by Compound P.
Detailed Experimental Protocol: A549 Xenograft Model
Animals: Female athymic nude mice (6-8 weeks old) are used. They are maintained in a specific-pathogen-free environment.
Cell Culture and Implantation: A549 human lung carcinoma cells are cultured in appropriate media. A suspension of 5 x 10⁶ cells in 0.1 mL of a serum-free medium/Matrigel mixture is injected subcutaneously into the right flank of each mouse.
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Mice are then randomized into treatment groups (n=8-10) with comparable mean tumor volumes.
Group I: Vehicle Control (i.p. or p.o., daily)
Group II: Doxorubicin (2 mg/kg, i.p., twice weekly)
Group III-IV: Compound P (e.g., 25, 50 mg/kg, i.p. or p.o., daily)
Treatment and Monitoring:
Treatments are administered for a predefined period (e.g., 21-28 days).
Tumor volume is measured twice weekly with calipers and calculated using the formula: Volume = (Length x Width²) / 2.
Animal body weight is recorded twice weekly as an indicator of general toxicity.
Endpoint Analysis: At the end of the study, animals are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI).
Hypothetical Data Presentation: Antitumor Efficacy
Treatment Group
Dose (mg/kg)
Mean Final Tumor Volume (mm³) (± SEM)
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
-
1550 ± 120
-
+5.5%
Doxorubicin
2
620 ± 85
60.0%
-8.0%
Compound P
25
1100 ± 110
29.0%
+4.2%
Compound P
50
730 ± 90
52.9%
-1.5%
Section 4: Synthesis of Findings and Future Directions
The comparative data generated from these in-vivo models provide the first critical assessment of Compound P's therapeutic potential.
Interpreting the Anti-inflammatory Data: If Compound P demonstrates dose-dependent inhibition of paw edema comparable to Indomethacin or Celecoxib, it validates its potential as an acute anti-inflammatory agent. A strong performance would warrant progression to chronic inflammation models, such as adjuvant-induced arthritis, to assess its efficacy in a disease-modifying context.[18]
Interpreting the Anticancer Data: Significant tumor growth inhibition in the xenograft model, especially with minimal impact on body weight compared to a cytotoxic agent like Doxorubicin, would strongly support Compound P's development as an oncology candidate.[17] Positive results would lead to follow-up studies to confirm the mechanism of action (e.g., Western blot analysis of excised tumors for p-AKT levels), explore efficacy in other cancer models (e.g., patient-derived xenografts), and initiate formal toxicology and pharmacokinetic studies.[16][19]
Ultimately, this structured, comparative in-vivo validation process is essential for making informed decisions in the drug development pipeline. It allows for the efficient characterization of a novel chemical entity like 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole and determines its most promising path toward potential clinical application.
References
Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.
Asnani, A. J., & Pande, V. V. (n.d.). Current status of pyrazole and its biological activities. PMC. Available from: [Link]
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Srour, A. M., El-Sayed, M. A., & Abdel-Aziz, M. (2019). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin, 67(10), 1089-1098. Available from: [Link]
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Lubet, R. A., & Grubbs, C. J. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 188, 25-42. Available from: [Link]
Xu, C., Ganno, M. L., & Yuan, C. (2026). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. Available from: [Link]
El Oualti, S., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(11), 105269. Available from: [Link]
Ghodke, P. P., & Rohokale, P. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]
Kumar, A., & Singh, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. Available from: [Link]
Cui, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1206. Available from: [Link]
Tamminana, R., & Bhonsle, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 318. Available from: [Link]
El Oualti, S., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105412. Available from: [Link]
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649931. Available from: [Link]
Cekanova, M., & Rathore, K. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Drug Design, Development and Therapy, 8, 1911-1925. Available from: [Link]
Stauffer, S. R., & Katzenellenbogen, J. A. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(7), 1344-1361. Available from: [Link]
benchmarking the synthetic route of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole against alternative methods
For researchers and professionals in drug development, the efficient and selective synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the syn...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the efficient and selective synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the synthetic strategies for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, a molecule of interest for its potential applications in medicinal chemistry. We will benchmark the most plausible synthetic route against a viable alternative, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Introduction: The Significance of Substituted Nitropyrazoles
Nitropyrazoles are a class of heterocyclic compounds that have garnered significant attention in the field of energetic materials and as versatile intermediates in the synthesis of pharmaceuticals.[1] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the pyrazole core. Furthermore, N-alkylation allows for the incorporation of diverse functionalities, such as the phenoxypropyl group in our target molecule, which can influence pharmacokinetic and pharmacodynamic properties. The strategic synthesis of such derivatives is therefore of paramount importance.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole are considered in this guide:
Route A: N-Alkylation of a Pre-functionalized Pyrazole Core. This approach involves the initial synthesis of 3-nitro-1H-pyrazole, followed by the attachment of the 3-phenoxypropyl side chain.
Route B: Nitration of an N-Alkylated Pyrazole. This alternative strategy begins with the synthesis of 1-(3-phenoxypropyl)-1H-pyrazole, which is subsequently nitrated.
Figure 1: Retrosynthetic analysis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.
Route A: N-Alkylation of 3-Nitro-1H-pyrazole (Primary Route)
This is proposed as the primary and more direct synthetic route. It leverages the well-established synthesis of 3-nitro-1H-pyrazole and then introduces the desired sidechain.
statistical analysis of dose-response curves for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Statistical Optimization of Dose-Response Analytics for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in Phenotypic Screening Executive Summary This technical guide provides a rigorous statistical framework for analyzing the d...
Author: BenchChem Technical Support Team. Date: March 2026
Statistical Optimization of Dose-Response Analytics for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in Phenotypic Screening
Executive Summary
This technical guide provides a rigorous statistical framework for analyzing the dose-response relationships of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6). As a representative of the nitro-pyrazole chemotype—a scaffold heavily investigated for antiparasitic activity (specifically against Trypanosoma cruzi and Leishmania) and enzymatic inhibition—accurate potency estimation is critical.
This guide moves beyond basic IC50 calculation. It focuses on identifying mechanism-of-action cues hidden in curve parameters (Hill slope), managing solubility-induced artifacts common to phenoxy-alkylated pyrazoles, and objectively comparing performance against standard reference agents like Benznidazole .
Biological Context & Compound Profile
The compound features a 3-nitro-pyrazole core N-alkylated with a phenoxypropyl chain.[1] In high-content screening (HCS), this structure functions primarily as a prodrug motif . The nitro group is typically activated by type I nitroreductases (NTR) within the target pathogen, generating toxic radical species that damage parasitic DNA.
Why Statistical Rigor Matters Here:
Nitro-heterocycles often exhibit steep dose-response curves (Hill slope > 2.0) due to the "all-or-nothing" nature of radical accumulation. Poor statistical fitting can mistake this steepness for experimental error or aggregation, leading to false negatives in hit-to-lead expansion.
Comparative Profile: The Probe vs. Alternatives
Feature
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Alternative A: Benznidazole
Alternative B: Non-Nitro Pyrazole Analog
Primary Mechanism
NTR-activated radical generation (Prodrug)
NTR-activated radical generation
Competitive Inhibition (e.g., CYP51)
Solubility Profile
Moderate (LogP ~2.5); Risk of precipitation >50µM
High Solubility
Variable
Curve Characteristic
Steep Hill Slope (>1.5) ; potential "hook effect" at high doses due to solubility limits.
Standard Sigmoidal (Slope ~1.0)
Shallow Slope (<1.0) often indicating non-specific binding.
Statistical Risk
Underestimating potency if top-concentration precipitation is not masked.
Low risk; robust fit.
High risk of false positives due to promiscuous binding.
Experimental Protocol: Self-Validating Workflow
To generate statistically defensible data, the experimental design must account for the compound's physicochemical properties.
Dosing Strategy: 10-point titration, 1:3 serial dilution.
Starting Concentration: 100 µM (Critical: Check for precipitation).
The "Traffic Light" Validation System:
Every plate must pass three statistical checkpoints before curve fitting:
Z-Factor > 0.5: Measures separation between positive (Reference Drug) and negative (DMSO) controls.
CV (Coefficient of Variation) < 15%: Across replicate wells.
Edge Effect Analysis: Spatial heatmap check to ensure outer wells are not evaporating.
Workflow Visualization
Caption: Figure 1. Self-validating high-throughput screening workflow for pyrazole derivatives.
Statistical Analysis Framework
The standard equation for analyzing 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is the 4-Parameter Logistic (4PL) Model .
Critical Parameter Interpretation
1. The Hill Slope (H):
Expected Value: For this nitro-pyrazole, expect
.
Field Insight: A slope
often indicates compound precipitation or micelle formation rather than true biological cooperativity. If you see a "vertical drop" in viability, check the liquid handling logs for precipitation.
Comparison: Benznidazole typically yields a slope near 1.0. The steeper slope of the phenoxypropyl derivative suggests a narrower therapeutic window but potentially faster onset of action once the threshold concentration is reached.
2. The "Hook Effect" (Bell-Shaped Curve):
At concentrations
, the phenoxypropyl tail can cause solubility issues, leading to lower apparent efficacy (the signal goes back up).
Action: Apply a "Masking Rule" . If the highest concentration point deviates
from the plateau of the previous two points, exclude it from the fit.
Comparative Data Analysis Table
Metric
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Benznidazole (Reference)
Interpretation
IC50 (Potency)
2.4 µM ± 0.3
1.8 µM ± 0.2
Comparable potency; probe is a viable candidate.
Hill Slope
1.8 (Steep)
1.1 (Standard)
Probe requires precise dosing; toxicity threshold is sharp.
R² (Fit Quality)
0.94
0.98
Lower R² in probe often due to high-dose solubility noise.
EC90/IC50 Ratio
~3.5
~9.0
Critical: The probe clears 90% of parasites with a smaller dose increase than the reference.
Advanced Decision Logic: The "Fit-or-Fail" Tree
When analyzing the curve for this specific molecule, use the following logic to determine if the result is a true hit or a statistical artifact.
Based on the statistical profile of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole:
Prioritize EC90 over IC50: In antiparasitic applications, "cure" (total clearance) is more important than 50% inhibition. The steep slope of this compound makes the EC90 a more attractive metric than Benznidazole, despite similar IC50s.
Formulation Screen: The variability in the upper asymptote suggests solubility limitations. Before moving to in vivo models, perform a solubility screen (thermodynamic solubility) to ensure the 100 µM data point is real.
Toxicity Counter-Screen: Run a parallel dose-response on mammalian host cells (e.g., L6 or HepG2). Calculate the Selectivity Index (SI = IC50_Host / IC50_Parasite) . A valid lead must have SI > 10.
References
CurveCurator. (2024).[2][3] Statistical analysis of dose-response curves: Combining significance with effect size.[3] Wiley Analytical Science. Link
Möllenhoff, K., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments. Archives of Toxicology. Link
Keen, M. (2025).[4] How to Interpret Dose-Response Curves: Potency, Efficacy, and Slope. MilliporeSigma Application Guides. Link
Danaher Life Sciences. (2024). Dose-Response Curve: Definition, Applications, and EC50/IC50 Analysis.Link
PubChem. (2025).[5] Compound Summary: 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS 1240568-18-6).[1] National Library of Medicine. Link
Personal protective equipment for handling 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
The following technical guide details the safety, logistical, and operational protocols for handling 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6).[1] As a Senior Application Scientist, I have structured th...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the safety, logistical, and operational protocols for handling 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-18-6).[1]
As a Senior Application Scientist, I have structured this document to prioritize preventative safety and operational efficiency . This compound belongs to the nitropyrazole class, often used as high-value intermediates in medicinal chemistry.[1] Due to the nitro group (
) and the phenoxyalkyl chain, this molecule presents specific risks regarding acute toxicity, potential ocular damage, and energetic stability.
Compound Profile & Hazard Identification
Before handling, verify the identity and physical state of the material. Treat this substance as a Hazardous Research Chemical with no established Occupational Exposure Limits (OELs).
Property
Specification
Chemical Name
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
CAS Number
1240568-18-6
Molecular Formula
Molecular Weight
247.25 g/mol
Physical State
Solid (Pale yellow to tan powder)
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Storage
Sealed, Dry, 2–8°C (Refrigerate)
Risk Assessment (GHS Classification)
Based on structure-activity relationships (SAR) of nitropyrazoles:
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][3][4]
Serious Eye Damage: Category 1 (H318) – Causes serious eye damage (Risk of corneal opacity due to nitro-aromatic nature).[1][2][3][4]
Specific Target Organ Toxicity: Category 3 (H335) – May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses" protocols.[5] The nitro moiety increases skin permeability and potential systemic toxicity.
Protection Zone
Recommended Equipment
Technical Rationale
Ocular
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient for powders that may act as irritants or corrosives upon contact with moisture in the eye.[1]
Dermal (Hands)
Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner)
Breakthrough Time: Nitrile provides >480 min protection against solid contact. If dissolved in DCM or Acetone, use Silver Shield (Laminate) under-gloves.[1]
Respiratory
N95 / P100 Respirator (if outside hood)
Required only if weighing >100 mg outside a ventilated enclosure. Otherwise, fume hood handling is sufficient.
Body
Tyvek® Lab Coat or Cotton with Apron
Synthetic fabrics (polyester) can accumulate static charge, increasing risk with nitro compounds. Use natural fibers or anti-static Tyvek.
Operational Handling Procedures
A. Weighing & Transfer (Static Control)
Nitropyrazoles can be electrostatically active. Static discharge can disperse the powder, leading to inhalation or surface contamination.
Environment: Weigh only inside a certified Chemical Fume Hood .
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.
Tools: Use disposable plastic spatulas (reduce metal-on-metal friction) or high-grade stainless steel.[1]
B. Solubilization & Reaction Setup
Solvent Selection: The compound is lipophilic. Preferred solvents are DMSO or DMF for biological assays; Dichloromethane (DCM) for synthesis.
Protocol:
Add solvent slowly to the solid to prevent aerosolization.
Vortex in a closed tube; do not sonicate in an open vessel (aerosol risk).
Labeling: All aliquots must be labeled "TOXIC - NITRO CMPD".
C. Operational Workflow Diagram
The following logic flow ensures safety decisions are made before exposure occurs.
Figure 1: Operational safety logic flow for handling nitropyrazole derivatives, detailing decision points for weighing, reaction, and emergency response.
Emergency Response & First Aid
Mechanism of Injury: Nitro compounds can be absorbed through the skin, potentially causing methemoglobinemia (though less likely with this specific large molecule compared to simple nitrobenzene) and severe eye irritation.
Eye Contact (Critical):
Immediate Action: Flush with water for 15 minutes minimum.[3][4][6][7] Hold eyelids open.
Note: Do not use neutralizing agents. Transport to ER immediately if pain persists.
Skin Contact:
Action: Remove contaminated clothing. Wash skin with soap and water (lipophilic compound; water alone is ineffective).
Contraindication: Do not use ethanol or DMSO to wash skin; this enhances absorption.
Inhalation:
Move to fresh air.[8][6][7][9][10] If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal Protocols
Never dispose of this compound down the drain.[9][11] It is toxic to aquatic life and persists in the environment.
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a yellow biohazard/chem-hazard bag labeled "Toxic Solid Organic."
Liquid Waste:
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers for nitrogen oxides (
).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances. Retrieved from [Link]